Product packaging for 2-Fluoroadenine(Cat. No.:CAS No. 700-49-2)

2-Fluoroadenine

カタログ番号: B1664080
CAS番号: 700-49-2
分子量: 153.12 g/mol
InChIキー: WKMPTBDYDNUJLF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-fluoroadenine is an organofluorine compound that is adenine in which the hydrogen at position 2 (the carbon between the two nitrogens of the pyrimidine ring) is replaced by a fluorine. It has a role as an antineoplastic agent. It is an organofluorine compound and a member of purines.
This compound is a fluorinated heterocyclic 2-ring compound. This compound is the base moiety for many carbocyclic and acyclic nucleoside analogues, which may be used in antineoplastic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4FN5 B1664080 2-Fluoroadenine CAS No. 700-49-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-fluoro-7H-purin-6-amine
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InChI

InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)
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InChI Key

WKMPTBDYDNUJLF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H4FN5
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DSSTOX Substance ID

DTXSID80220264
Record name 2-Fluoroadenine
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Molecular Weight

153.12 g/mol
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CAS No.

700-49-2
Record name 2-Fluoroadenine
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Foundational & Exploratory

The Core Mechanism of 2-Fluoroadenine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Examination of the Metabolic Activation, Cellular Targets, and Biological Consequences of a Potent Antimetabolite

Introduction

2-Fluoroadenine (2-FA) is a purine analog that has demonstrated significant cytotoxic effects in both proliferating and non-proliferating cancer cells. Its utility as a therapeutic agent and a research tool stems from its ability to disrupt fundamental cellular processes, primarily DNA and RNA synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. The document details its metabolic activation, key enzymatic targets, and the subsequent impact on cellular function, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Metabolic Activation of this compound

This compound, in its base form, is not biologically active. Its cytotoxic effects are contingent upon its intracellular conversion to the active triphosphate metabolite, 2-fluoro-adenosine triphosphate (2-fluoro-ATP). This activation is a multi-step process initiated by cellular enzymes.

The primary pathway for the activation of this compound is through the purine salvage pathway. The enzyme adenine phosphoribosyltransferase (APRT) catalyzes the conversion of this compound to 2-fluoroadenosine monophosphate (2-fluoro-AMP)[1][2][3][4]. Subsequently, cellular kinases further phosphorylate 2-fluoro-AMP to 2-fluoroadenosine diphosphate (2-fluoro-ADP) and finally to the active triphosphate form, 2-fluoro-ATP[5][6].

It is important to distinguish this compound from its more commonly studied nucleoside analog, 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), the active form of the prodrug fludarabine. While both compounds are purine analogs, their initial metabolic steps differ. F-ara-A is phosphorylated by deoxycytidine kinase. In contrast, this compound is a substrate for APRT[1].

Metabolic_Activation_of_2_Fluoroadenine This compound This compound 2-Fluoro-AMP 2-Fluoro-AMP This compound->2-Fluoro-AMP APRT 2-Fluoro-ADP 2-Fluoro-ADP 2-Fluoro-AMP->2-Fluoro-ADP Kinases 2-Fluoro-ATP 2-Fluoro-ATP 2-Fluoro-ADP->2-Fluoro-ATP Kinases

Figure 1: Metabolic activation pathway of this compound.

Molecular Targets and Mechanism of Action

The cytotoxicity of this compound is primarily mediated by its active metabolite, 2-fluoro-ATP, which interferes with nucleic acid synthesis through multiple mechanisms.

Inhibition of DNA Polymerases

2-fluoro-ATP acts as a competitive inhibitor of DNA polymerases, enzymes crucial for DNA replication and repair. By mimicking the natural substrate dATP, 2-fluoro-ATP competes for the active site of these enzymes. The incorporation of this compound monophosphate (2-fluoro-AMP) into the growing DNA strand can lead to chain termination, thereby halting DNA synthesis[7]. DNA polymerases α, δ, and ε are among the key enzymes affected.

Incorporation into DNA

In addition to inhibiting DNA polymerases, 2-fluoro-AMP can be incorporated into the DNA strand. This incorporation disrupts the normal structure of the DNA helix and can create sites that are resistant to further elongation by DNA polymerases, leading to DNA strand breaks and the induction of apoptosis.

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA[8]. 2-fluoro-ADP, the diphosphate metabolite of this compound, is a potent inhibitor of RNR. Inhibition of RNR leads to a depletion of the intracellular pool of deoxyribonucleotides, which further potentiates the inhibition of DNA synthesis and enhances the cytotoxic effects of the drug.

Incorporation into RNA

2-fluoro-ATP can also be utilized as a substrate by RNA polymerases, leading to its incorporation into RNA molecules[9]. The presence of this compound in RNA can disrupt RNA processing, stability, and function, ultimately interfering with protein synthesis and other vital cellular processes. Specifically, its incorporation can affect transcription elongation by RNA polymerase II.

Mechanism_of_Action_of_2_Fluoro_ATP cluster_0 DNA Synthesis cluster_1 RNA Synthesis cluster_2 Nucleotide Metabolism DNA_Polymerases DNA Polymerases (α, δ, ε) DNA_Strand DNA Strand dATP_pool dATP Pool dATP_pool->DNA_Polymerases RNA_Polymerase_II RNA Polymerase II RNA_Strand RNA Strand RNR Ribonucleotide Reductase dNTP_pool dNTP Pool RNR->dNTP_pool 2-Fluoro-ATP 2-Fluoro-ATP 2-Fluoro-ATP->DNA_Polymerases Inhibits 2-Fluoro-ATP->DNA_Strand Incorporates into 2-Fluoro-ATP->RNA_Polymerase_II Inhibits 2-Fluoro-ATP->RNA_Strand Incorporates into 2-Fluoro-ADP 2-Fluoro-ADP 2-Fluoro-ADP->RNR Inhibits

Figure 2: Key cellular targets of this compound metabolites.

Quantitative Data on Enzyme Inhibition

Enzyme TargetInhibitorIC50 / KiCell Line / Conditions
Ribonucleotide ReductaseVarious non-nucleoside inhibitors40 nM - 4.7 µMHuman RNR
Ribonucleotide ReductasedATP (natural inhibitor)Ki of 74 ± 24 µMPrevotella copri NrdD
DNA PolymeraseVarious nucleotide analogsVaries (µM to nM range)In vitro assays

Note: The table summarizes data for related inhibitors to provide a general context for the potency of nucleotide analogs. Specific values for 2-fluoro-ATP require further experimental determination.

Experimental Protocols

Protocol 1: DNA Polymerase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of 2-fluoro-ATP on DNA polymerase activity.

Materials:

  • Purified DNA polymerase (e.g., human DNA polymerase α)

  • Activated calf thymus DNA (as a primer-template)

  • [³H]-dTTP (radiolabeled thymidine triphosphate)

  • Unlabeled dATP, dCTP, dGTP

  • 2-fluoro-ATP (test inhibitor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, [³H]-dTTP, and unlabeled dATP, dCTP, and dGTP.

  • Add varying concentrations of 2-fluoro-ATP to different reaction tubes. Include a control with no inhibitor.

  • Initiate the reaction by adding the DNA polymerase to each tube.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding ice-cold TCA to precipitate the DNA.

  • Collect the precipitated DNA on glass fiber filters and wash with cold TCA and ethanol.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of 2-fluoro-ATP and determine the IC50 value.

DNA_Polymerase_Assay_Workflow Prepare_Reaction_Mix Prepare reaction mix (buffer, DNA, [³H]-dTTP, dNTPs) Add_Inhibitor Add varying concentrations of 2-fluoro-ATP Prepare_Reaction_Mix->Add_Inhibitor Start_Reaction Initiate reaction with DNA polymerase Add_Inhibitor->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop reaction with ice-cold TCA Incubate->Stop_Reaction Filter_and_Wash Collect DNA on filters and wash Stop_Reaction->Filter_and_Wash Measure_Radioactivity Measure radioactivity Filter_and_Wash->Measure_Radioactivity Calculate_IC50 Calculate % inhibition and determine IC50 Measure_Radioactivity->Calculate_IC50

Figure 3: Workflow for DNA polymerase inhibition assay.

Protocol 2: Ribonucleotide Reductase Activity Assay

This protocol describes a method to measure the inhibition of ribonucleotide reductase by 2-fluoro-ADP.

Materials:

  • Purified ribonucleotide reductase (R1 and R2 subunits)

  • [³H]-CDP (radiolabeled cytidine diphosphate)

  • ATP (as an allosteric activator)

  • Dithiothreitol (DTT) (as a reducing agent)

  • 2-fluoro-ADP (test inhibitor)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄)

  • Perchloric acid

  • Potassium hydroxide

  • HPLC system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and DTT.

  • Add varying concentrations of 2-fluoro-ADP to different reaction tubes. Include a control with no inhibitor.

  • Add the R1 and R2 subunits of ribonucleotide reductase to the mixture.

  • Initiate the reaction by adding [³H]-CDP.

  • Incubate at 37°C for a specific time.

  • Stop the reaction by adding perchloric acid.

  • Neutralize the samples with potassium hydroxide.

  • Separate the product, [³H]-dCDP, from the substrate, [³H]-CDP, using HPLC.

  • Quantify the amount of [³H]-dCDP formed and calculate the percentage of inhibition to determine the IC50 value.

RNR_Assay_Workflow Prepare_Mix Prepare reaction mix (buffer, ATP, DTT) Add_Inhibitor_RNR Add 2-fluoro-ADP and RNR subunits Prepare_Mix->Add_Inhibitor_RNR Start_Reaction_RNR Initiate reaction with [³H]-CDP Add_Inhibitor_RNR->Start_Reaction_RNR Incubate_RNR Incubate at 37°C Start_Reaction_RNR->Incubate_RNR Stop_Reaction_RNR Stop reaction with perchloric acid Incubate_RNR->Stop_Reaction_RNR Neutralize_HPLC Neutralize and analyze by HPLC Stop_Reaction_RNR->Neutralize_HPLC Quantify_Calculate Quantify [³H]-dCDP and calculate IC50 Neutralize_HPLC->Quantify_Calculate

Figure 4: Workflow for ribonucleotide reductase activity assay.

Protocol 3: Measurement of this compound Incorporation into DNA

This protocol details a method to quantify the incorporation of this compound into cellular DNA.

Materials:

  • Cell line of interest

  • [³H]-2-Fluoroadenine

  • Cell culture medium and supplements

  • DNA extraction kit

  • Scintillation counter

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with [³H]-2-Fluoroadenine at a specific concentration for a defined period.

  • Harvest the cells and wash them to remove unincorporated radiolabel.

  • Extract the genomic DNA using a DNA extraction kit.

  • Quantify the concentration of the extracted DNA.

  • Measure the radioactivity of a known amount of the DNA using a scintillation counter.

  • Calculate the amount of [³H]-2-Fluoroadenine incorporated per microgram of DNA.

DNA_Incorporation_Workflow Cell_Culture Culture cells Treat_Cells Treat with [³H]-2-Fluoroadenine Cell_Culture->Treat_Cells Harvest_Wash Harvest and wash cells Treat_Cells->Harvest_Wash Extract_DNA Extract genomic DNA Harvest_Wash->Extract_DNA Quantify_DNA Quantify DNA concentration Extract_DNA->Quantify_DNA Measure_Radioactivity_DNA Measure radioactivity of DNA sample Quantify_DNA->Measure_Radioactivity_DNA Calculate_Incorporation Calculate incorporation rate Measure_Radioactivity_DNA->Calculate_Incorporation

References

2-Fluoroadenine: A Technical Guide to its Discovery, History, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Fluoroadenine (2-FA) is a fluorinated purine analogue that has played a significant role in the fields of biochemistry and medicinal chemistry. As a potent antimetabolite, its discovery and subsequent investigation have provided valuable insights into nucleotide metabolism and have paved the way for the development of important therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and key experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The initial synthesis of this compound was reported in 1969 by Calley N. Eaton and George H. Denny Jr. Concurrently, the pioneering work on the nucleosides of this compound was published in the same year by John A. Montgomery and Kathleen Hewson of the Southern Research Institute. Montgomery, a key figure in the development of anticancer drugs, and his team at the Southern Research Institute were instrumental in exploring the potential of purine analogues as therapeutic agents. Their work was part of a broader effort that led to the discovery of several FDA-approved anticancer drugs, including fludarabine, a nucleoside analogue of this compound. Fludarabine was first synthesized in 1968 by Montgomery and Hewson and was approved for medical use in the United States in 1991.[1] The Southern Research Institute established itself as a powerhouse in cancer research, with a "Dream Team" of scientists including Montgomery, Howard Skipper, Frank Schabel, and Lee Bennett, who collectively advanced the understanding and treatment of cancer through the development of novel chemotherapeutic agents.

Synthesis of this compound

The original synthesis of this compound, as described by Eaton and Denny in 1969, involves the diazotization of 2,6-diaminopurine.

Experimental Protocol: Synthesis of this compound

Starting Material: 2,6-Diaminopurine

Reagents:

  • Sodium nitrite (NaNO₂)

  • Fluoroboric acid (HBF₄)

Procedure:

  • A solution of 2,6-diaminopurine in fluoroboric acid is prepared and cooled to 0-5 °C.

  • An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C. This step facilitates the diazotization of the 2-amino group.

  • The resulting diazonium salt solution is then gently warmed to induce decomposition and the substitution of the diazonium group with a fluorine atom.

  • The reaction mixture is cooled, and the precipitated crude this compound is collected by filtration.

  • The crude product is purified by recrystallization from water to yield pure this compound.

Mechanism of Action

This compound exerts its cytotoxic effects as a purine antimetabolite. It is a toxic compound to both non-proliferating and proliferating tumor cells. Its mechanism of action involves intracellular activation to its triphosphate form, which then interferes with critical cellular processes, primarily DNA and RNA synthesis.

Metabolic Activation

For this compound to become active, it must be converted into its nucleoside and subsequently into its nucleotide forms. The metabolic activation pathway is as follows:

  • Conversion to 2-Fluoroadenosine: this compound is a substrate for adenine phosphoribosyltransferase (APRT), which converts it to 2-fluoroadenosine monophosphate (2-F-AMP). Alternatively, it can be converted to 2-fluoroadenosine by purine nucleoside phosphorylase.

  • Phosphorylation to the Triphosphate: 2-fluoroadenosine is then phosphorylated by cellular kinases, primarily adenosine kinase, to form 2-fluoroadenosine monophosphate (2-F-AMP), diphosphate (2-F-ADP), and the active triphosphate (2-F-ATP).

The following diagram illustrates the metabolic activation of this compound:

Metabolic Activation of this compound This compound This compound 2-Fluoroadenosine 2-Fluoroadenosine This compound->2-Fluoroadenosine Purine Nucleoside Phosphorylase 2-F-AMP 2-F-AMP 2-Fluoroadenosine->2-F-AMP Adenosine Kinase 2-F-ADP 2-F-ADP 2-F-AMP->2-F-ADP AMP Kinase 2-F-ATP (Active) 2-F-ATP (Active) 2-F-ADP->2-F-ATP (Active) NDP Kinase

Caption: Metabolic activation pathway of this compound to its active triphosphate form.

Inhibition of DNA and RNA Synthesis

The active metabolite, 2-fluoro-ATP, acts as a fraudulent nucleotide that competes with the natural deoxyadenosine triphosphate (dATP) and adenosine triphosphate (ATP) for incorporation into newly synthesized DNA and RNA strands, respectively.

  • Inhibition of DNA Polymerase: 2-fluoro-ATP is a potent inhibitor of DNA polymerases. Its incorporation into the growing DNA chain leads to the termination of DNA elongation, thereby halting DNA replication.

  • Inhibition of RNA Polymerase: Similarly, 2-fluoro-ATP can be incorporated into RNA by RNA polymerases, leading to the synthesis of fraudulent RNA molecules and the inhibition of protein synthesis. This disruption of both DNA and RNA synthesis ultimately leads to cell death.

The following diagram depicts the inhibitory action of 2-F-ATP on nucleic acid synthesis:

Inhibition of Nucleic Acid Synthesis by 2-F-ATP cluster_synthesis Nucleic Acid Synthesis DNA_Polymerase DNA Polymerase DNA_Elongation DNA Elongation DNA_Polymerase->DNA_Elongation RNA_Polymerase RNA Polymerase RNA_Transcription RNA Transcription RNA_Polymerase->RNA_Transcription 2-F-ATP 2-F-ATP 2-F-ATP->DNA_Polymerase Competitive Inhibition 2-F-ATP->RNA_Polymerase Competitive Inhibition dATP dATP dATP->DNA_Polymerase ATP ATP ATP->RNA_Polymerase

Caption: 2-F-ATP competitively inhibits DNA and RNA polymerases.

Quantitative Data

The cytotoxic effects of this compound and its derivatives have been evaluated in various cancer cell lines. The following table summarizes some of the available quantitative data.

CompoundCell LineAssayIC₅₀Reference
This compoundCEM (human leukemia)Growth Inhibition0.15 µMParker WB, et al. (1998)
This compoundBalb-3T3DNA Synthesis Inhibition~2.2 µMMedChemExpress
This compoundBalb-3T3RNA Synthesis Inhibition~2.2 µMMedChemExpress
This compoundBalb-3T3Protein Synthesis Inhibition~2.2 µMMedChemExpress
This compoundMRC-5 (non-proliferating)Cytotoxicity (96h)>100 µMMedChemExpress
9-β-D-Arabinofuranosyl-2-fluoroadenine (F-ara-A)JOK-1 (hairy cell leukemia)Growth InhibitionNot specifiedPubMed ID: 8757827
9-β-D-Arabinofuranosyl-2-fluoroadenine (F-ara-A)L1210 (mouse leukemia)Growth InhibitionNot specifiedPubMed ID: 8757827

Mechanisms of Resistance

Resistance to this compound and its nucleoside analogs can develop through various mechanisms. A primary mechanism of acquired resistance to 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), the nucleoside of this compound, is a deficiency in the activity of deoxycytidine kinase (dCK). This enzyme is crucial for the initial phosphorylation of F-ara-A to its monophosphate form. Reduced dCK activity leads to decreased intracellular accumulation of the active triphosphate metabolite, F-ara-ATP, thereby conferring resistance.[1]

The following workflow illustrates the mechanism of resistance to F-ara-A:

Resistance to F-ara-A cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell F-ara-A_in_S F-ara-A dCK_S Deoxycytidine Kinase (dCK) (Active) F-ara-A_in_S->dCK_S F-ara-AMP_S F-ara-AMP dCK_S->F-ara-AMP_S F-ara-ATP_S F-ara-ATP (Active) F-ara-AMP_S->F-ara-ATP_S Cytotoxicity_S Cytotoxicity F-ara-ATP_S->Cytotoxicity_S F-ara-A_in_R F-ara-A dCK_R Deoxycytidine Kinase (dCK) (Deficient) F-ara-A_in_R->dCK_R No_Cytotoxicity_R No Cytotoxicity dCK_R->No_Cytotoxicity_R Reduced F-ara-ATP production

Caption: Deficiency in deoxycytidine kinase activity leads to resistance to F-ara-A.

Relationship to Fludarabine

This compound is the core purine base of the important anticancer drug fludarabine. Fludarabine is the 5'-monophosphate of 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A). It is administered as a prodrug and is rapidly dephosphorylated in the plasma to F-ara-A, which is then taken up by cells and converted to the active F-ara-ATP. Therefore, the discovery and understanding of this compound were foundational to the development of fludarabine.

Conclusion

The discovery of this compound and the subsequent elucidation of its mechanism of action have had a lasting impact on cancer chemotherapy. The pioneering work of researchers at the Southern Research Institute laid the groundwork for the development of fludarabine, a drug that remains a cornerstone in the treatment of certain leukemias and lymphomas. The study of this compound continues to provide valuable insights into the intricacies of nucleotide metabolism and the design of novel antimetabolites. This technical guide serves as a comprehensive resource for professionals in the field, summarizing the key historical, chemical, and biological aspects of this important molecule.

References

An In-depth Technical Guide to the Biochemical Properties of 2-Fluoroadenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical properties of 2-Fluoroadenine (2-FA), a potent purine antimetabolite. This compound, primarily utilized in its prodrug form, fludarabine phosphate, exhibits significant cytotoxicity in both proliferating and non-proliferating cancer cells. Its mechanism of action centers on the disruption of DNA, RNA, and protein synthesis following its intracellular conversion to the active triphosphate metabolite, 2-fluoro-adenosine triphosphate (2-F-ATP). This document details the metabolic activation pathway, inhibitory effects on key cellular enzymes, induction of apoptosis, and provides relevant quantitative data. Furthermore, it outlines detailed experimental protocols for the assessment of its biochemical effects and includes visualizations of key cellular pathways affected by this compound.

Introduction

This compound is a synthetic purine analog characterized by the substitution of a hydrogen atom with fluorine at the 2-position of the adenine ring. This modification confers unique biochemical properties that have been exploited in the development of anticancer therapies. While this compound itself can be cytotoxic, it is most commonly administered as the nucleoside analog prodrug, 9-β-D-arabinofuranosyl-2-fluoroadenine (fludarabine), which is subsequently metabolized to release this compound within the target cells. Its primary therapeutic application is in the treatment of hematological malignancies, such as chronic lymphocytic leukemia (CLL). This guide will delve into the core biochemical characteristics of this compound, providing researchers and drug development professionals with a detailed understanding of its molecular interactions and cellular consequences.

Mechanism of Action

The cytotoxic effects of this compound are a direct result of its intracellular anabolism to 2-fluoro-adenosine triphosphate (2-F-ATP). This active metabolite acts as a fraudulent nucleotide, interfering with critical cellular processes.

Inhibition of Nucleic Acid Synthesis

2-F-ATP is a potent inhibitor of DNA and RNA synthesis. It competitively inhibits DNA polymerases and can also be incorporated into newly synthesized DNA strands. The presence of the fluorine atom at the 2' position of the arabinose sugar in the incorporated fludarabine monophosphate (F-ara-AMP) sterically hinders the action of DNA ligase and DNA primase, leading to chain termination and the cessation of DNA replication.[1] Similarly, 2-F-ATP can be incorporated into RNA chains by RNA polymerases, leading to the inhibition of transcription and subsequent protein synthesis.

Disruption of Protein Synthesis

The inhibition of RNA synthesis is a primary contributor to the disruption of protein synthesis. By interfering with the production of messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA), this compound effectively halts the cellular machinery required for translating genetic information into functional proteins. This ablation of RNA and protein synthesis is a key mechanism of its cytotoxicity, particularly in non-dividing cells.[2]

Metabolic Pathway

The activation of this compound is a multi-step enzymatic process that occurs intracellularly.

cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition Inhibitory Actions Fludarabine_Phosphate Fludarabine Phosphate (Prodrug) Fludarabine Fludarabine (F-ara-A) Fludarabine_Phosphate->Fludarabine Dephosphorylation 2_Fluoroadenine This compound (2-FA) Fludarabine->2_Fluoroadenine Purine Nucleoside Phosphorylase (PNP) 2_F_AMP 2-Fluoro-AMP (2-F-AMP) 2_Fluoroadenine->2_F_AMP Adenine Phosphoribosyltransferase (APRT) 2_F_ADP 2-Fluoro-ADP (2-F-ADP) 2_F_AMP->2_F_ADP Adenylate Kinase 2_F_ATP 2-Fluoro-ATP (Active Metabolite) 2_F_ADP->2_F_ATP Nucleoside Diphosphate Kinase DNA_Polymerase DNA Polymerase 2_F_ATP->DNA_Polymerase Inhibition RNA_Polymerase RNA Polymerase 2_F_ATP->RNA_Polymerase Inhibition Protein_Synthesis Protein Synthesis RNA_Polymerase->Protein_Synthesis Leads to inhibition of

Metabolic activation of this compound.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, particularly in lymphocytes. This process is critical to its therapeutic efficacy in treating leukemias. The accumulation of DNA damage and the inhibition of essential biosynthetic pathways trigger the intrinsic apoptotic pathway. This involves the activation of a cascade of cysteine-aspartic proteases known as caspases and is regulated by the Bcl-2 family of proteins.

2_FA This compound DNA_Damage DNA Damage & Inhibition of Synthesis 2_FA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl2 Anti-apoptotic Bcl-2 proteins Bcl2->Bax_Bak Inhibits

Intrinsic apoptosis pathway induced by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active metabolite.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
CEMHuman Leukemia0.15[2]
HeLaCervical Cancer200 ± 18[2]
MCF-7Breast Cancer105 ± 3[2]
HTB-26Breast Cancer10 - 50[3]
PC-3Pancreatic Cancer10 - 50[3]
HepG2Hepatocellular Carcinoma10 - 50[3]

Table 2: Inhibitory Concentrations of 2-Fluoro-ara-ATP (F-ara-ATP) against DNA Polymerases

EnzymeIC50 (µM)Citation
DNA Polymerase α1.6[1]
DNA Polymerase β24[1]
DNA Polymerase γ44[1]
DNA Polymerase ε1.3[1]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Start Start Seed_Cells Seed cells into a 96-well plate Start->Seed_Cells Add_2FA Add varying concentrations of this compound Seed_Cells->Add_2FA Incubate Incubate for 48-72 hours Add_2FA->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO or SDS) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • After the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle pipetting or shaking.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the drug concentration.

Western Blot Analysis of Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins, such as cleaved caspase-3 and members of the Bcl-2 family, in cells treated with this compound.

Materials:

  • Cells treated with this compound and untreated control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with lysis buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-3) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

Analysis of this compound Metabolites by HPLC-MS/MS

This protocol provides a general workflow for the extraction and analysis of this compound and its phosphorylated metabolites from cell lysates using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Start Start Cell_Culture Culture and treat cells with this compound Start->Cell_Culture Cell_Lysis Lyse cells and extract metabolites Cell_Culture->Cell_Lysis Centrifugation Centrifuge to remove cell debris Cell_Lysis->Centrifugation Supernatant_Collection Collect supernatant Centrifugation->Supernatant_Collection HPLC_Separation Separate metabolites by reverse-phase HPLC Supernatant_Collection->HPLC_Separation MS_Detection Detect and quantify metabolites by tandem mass spectrometry HPLC_Separation->MS_Detection Data_Analysis Analyze data and determine concentrations MS_Detection->Data_Analysis End End Data_Analysis->End

Workflow for HPLC-MS/MS analysis of 2-FA metabolites.

Materials:

  • Cells treated with this compound

  • Cold methanol

  • Water

  • Chloroform

  • HPLC system coupled to a tandem mass spectrometer

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., ammonium acetate buffer and acetonitrile)

  • Internal standard (e.g., a stable isotope-labeled analog)

Procedure:

  • After treatment, wash the cells with cold PBS and quench metabolism by adding cold methanol.

  • Scrape the cells and collect them.

  • Perform a liquid-liquid extraction using a methanol/water/chloroform mixture to separate the polar metabolites (including this compound and its phosphates) from lipids and other cellular components.

  • Centrifuge to separate the phases and collect the aqueous (polar) layer.

  • Dry the aqueous extract under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in the initial mobile phase for HPLC analysis.

  • Inject the sample onto the HPLC-MS/MS system.

  • Separate the metabolites using a C18 column with a gradient of mobile phases.

  • Detect and quantify this compound, 2-F-AMP, 2-F-ADP, and 2-F-ATP using multiple reaction monitoring (MRM) mode on the tandem mass spectrometer. Specific precursor-to-product ion transitions for each analyte should be determined and optimized.

  • Use an internal standard to correct for variations in extraction efficiency and instrument response.

  • Construct calibration curves using standards of each analyte to determine the absolute concentrations in the cell extracts.

Conclusion

This compound is a powerful antimetabolite with a well-defined mechanism of action that culminates in the inhibition of DNA, RNA, and protein synthesis, and the induction of apoptosis. Its clinical utility, particularly in the form of its prodrug fludarabine, underscores the importance of understanding its biochemical properties. This technical guide has provided a detailed overview of its mechanism, metabolism, and effects on cellular pathways, supported by quantitative data and experimental protocols. The provided methodologies and visualizations serve as a valuable resource for researchers and scientists engaged in the study of purine analogs and the development of novel anticancer therapies. Further research into the specific interactions of 2-F-ATP with various cellular enzymes and the detailed elucidation of its impact on signaling networks will continue to enhance our understanding and application of this important class of therapeutic agents.

References

In Vitro Toxicity of 2-Fluoroadenine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroadenine (2-FA) is a purine nucleoside analogue that has garnered significant interest in cancer research due to its cytotoxic effects on various cancer cell lines. As a fluorinated adenosine analog, its mechanism of action primarily revolves around the disruption of nucleic acid synthesis, ultimately leading to cell death. This technical guide provides an in-depth overview of the in vitro toxicity studies of this compound, with a focus on its mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols. The information presented here is intended to be a valuable resource for researchers and professionals involved in the development of novel anticancer therapies.

Mechanism of Action

This compound is a prodrug that, upon cellular uptake, is converted to its active triphosphate form, 2-fluoro-arabinosyladenine triphosphate (F-ara-ATP), by cellular kinases. F-ara-ATP exerts its cytotoxic effects through multiple mechanisms:

  • Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases, key enzymes in DNA replication and repair. Its incorporation into the growing DNA strand leads to chain termination, thereby halting DNA synthesis.[1][2]

  • Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the production of deoxyribonucleotides, the building blocks of DNA. F-ara-ATP inhibits ribonucleotide reductase, leading to a depletion of the deoxyribonucleotide pool necessary for DNA replication.[1]

  • Inhibition of DNA Primase and Ligase: F-ara-ATP also interferes with the functions of DNA primase, which synthesizes RNA primers for DNA replication, and DNA ligase I, which joins DNA fragments.[1][2]

  • Induction of Apoptosis: The accumulation of DNA damage and the disruption of cellular processes trigger programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in various cancer cell lines, including chronic lymphocytic leukemia (CLL) cells and human T-cell leukemia virus type 1 (HTLV-1)-infected T cells.[3][4] This process involves the activation of caspase cascades and is influenced by the expression of apoptosis-related proteins such as Bcl-2 and Bax.[5]

The following diagram illustrates the key steps in the mechanism of action of this compound.

2_Fluoroadenine_Mechanism_of_Action Mechanism of Action of this compound 2_Fluoroadenine 2_Fluoroadenine F_ara_A 2-Fluoro-ara-A (F-ara-A) 2_Fluoroadenine->F_ara_A Cellular Uptake F_ara_ATP 2-Fluoro-ara-ATP (F-ara-ATP) F_ara_A->F_ara_ATP Phosphorylation DNA_Polymerase DNA Polymerase F_ara_ATP->DNA_Polymerase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase F_ara_ATP->Ribonucleotide_Reductase Inhibits DNA_Primase_Ligase DNA Primase & Ligase F_ara_ATP->DNA_Primase_Ligase Inhibits DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition Ribonucleotide_Reductase->DNA_Synthesis_Inhibition DNA_Primase_Ligase->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Quantitative Toxicity Data

The in vitro cytotoxicity of this compound and its active metabolite, fludarabine, has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Table 1: IC50 Values of Fludarabine in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
WSU-NHLLymphoid Neoplasm0.049
CAL-54Kidney Carcinoma0.065
LAMA-84Chronic Myeloid Leukemia0.101
NCI-H2122Lung Adenocarcinoma0.225
JURL-MK1Chronic Myeloid Leukemia0.239
SU-DHL-5B-cell Lymphoma0.329
UACC-62Melanoma0.528
MDA-MB-231Breast Carcinoma0.573
NCI-H446Small Cell Lung Carcinoma0.612
NCI-H1755Lung Adenocarcinoma0.633
SUP-B15Lymphoblastic Leukemia0.686
NALM-6B-cell Leukemia0.749
KYSE-140Esophageal Carcinoma0.810
RS4-11Leukemia0.823
U-118-MGGlioma0.875
SNU-398Hepatocellular Carcinoma1.092
ME-180Cervical Carcinoma1.128
RH-1Rhabdomyosarcoma1.150
KARPAS-231B-cell Leukemia1.170
RC-K8B-cell Lymphoma1.172
697Lymphoblastic Leukemia1.218
SK-GT-2Stomach Carcinoma1.279
BT-20Breast Carcinoma1.332
BT-549Breast Carcinoma1.350
P30-OHKLymphoblastic Leukemia1.365
Data sourced from the Genomics of Drug Sensitivity in Cancer database.[6]
Table 2: Fludarabine-Induced Apoptosis in Chronic Lymphocytic Leukemia (CLL) Cells
Treatment% Apoptotic Cells (Patient PBLs)% Apoptotic Cells (Normal PBLs)
Control (no treatment)3.81 ± 1.984.11 ± 2.14
Fludarabine (1 µM/ml for 48 hrs)14.78 ± 7.839.99 ± 5.60
PBLs: Peripheral Blood Lymphocytes. Data from a study on B-CLL patients.[7]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible in vitro toxicity studies. The following sections provide comprehensive methodologies for key assays used to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Drug_Treatment Add this compound (various concentrations) Cell_Seeding->Drug_Treatment Incubation Incubate for desired time (e.g., 24, 48, 72 hours) Drug_Treatment->Incubation MTT_Addition Add MTT solution (e.g., 0.5 mg/mL) Incubation->MTT_Addition Formazan_Incubation Incubate for 2-4 hours (Formation of formazan crystals) MTT_Addition->Formazan_Incubation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell viability using a method such as trypan blue exclusion; ensure viability is >90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cell lines).[8]

    • Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to achieve the desired final concentrations.

    • Add the this compound dilutions to the appropriate wells. Include a vehicle control (solvent only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well.[9][10]

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[9]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Annexin_V_PI_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow Cell_Treatment Treat cells with this compound Harvest_Wash Harvest and wash cells with cold PBS Cell_Treatment->Harvest_Wash Resuspend Resuspend in 1X Binding Buffer Harvest_Wash->Resuspend Staining Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Staining Incubation Incubate for 15 minutes at room temperature in the dark Staining->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry

Caption: Workflow for Annexin V and Propidium Iodide apoptosis assay.

Protocol:

  • Cell Preparation:

    • Induce apoptosis by treating cells with this compound at the desired concentrations and for the appropriate duration.

    • Harvest cells (including any floating cells for adherent cultures) and wash them once with cold 1X PBS.[11]

    • Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[13]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]

    • Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Fixation:

    • Treat cells with this compound and harvest as previously described.

    • Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis:

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

    • The DNA content will be displayed as a histogram, with distinct peaks representing cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptotic Signaling Pathway

This compound-induced apoptosis is a complex process involving multiple signaling pathways. The DNA damage caused by the inhibition of DNA synthesis can activate the p53 tumor suppressor protein, which in turn can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5] This ultimately leads to the activation of caspases, the executioners of apoptosis. Additionally, studies have shown that fludarabine can inhibit the NF-κB signaling pathway, which is known to promote cell survival.[3] The STAT1 pathway has also been implicated in fludarabine-induced apoptosis.[4]

Apoptosis_Signaling_Pathway This compound Induced Apoptosis Signaling F_ara_ATP F-ara-ATP DNA_Damage DNA Damage F_ara_ATP->DNA_Damage NFkB NF-κB Pathway F_ara_ATP->NFkB Inhibits STAT1 STAT1 Pathway F_ara_ATP->STAT1 Modulates p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB->Apoptosis Survival Signal STAT1->Apoptosis

Caption: Simplified overview of this compound-induced apoptotic signaling pathways.

Conclusion

This technical guide provides a comprehensive overview of the in vitro toxicity of this compound, a promising agent in anticancer research. The detailed information on its mechanism of action, quantitative cytotoxicity data, and standardized experimental protocols serves as a valuable resource for scientists and researchers in the field of drug development. Further investigation into the intricate signaling pathways and the development of resistance mechanisms will be crucial for optimizing the therapeutic potential of this compound and its derivatives.

References

Early Studies of 2-Fluoroadenine: A Technical Overview of its Antimetabolite Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research on 2-Fluoroadenine (2-FA) as a potent antimetabolite. We delve into its mechanism of action, early preclinical data, and the experimental protocols that established its cytotoxic and macromolecular synthesis inhibitory effects. This document is intended to provide a comprehensive resource for professionals in drug development and cancer research.

Core Concepts: Mechanism of Action

This compound exerts its cytotoxic effects by acting as a purine antagonist. Once it enters the cell, it is metabolized into its active triphosphate form, 2-fluoro-adenosine triphosphate (2-F-ATP). This fraudulent nucleotide interferes with essential cellular processes, primarily through the inhibition of DNA and RNA synthesis, and to a lesser extent, protein synthesis.[1] The incorporation of 2-F-ATP into growing nucleic acid chains leads to chain termination and cellular apoptosis.

Quantitative Analysis of Cytotoxicity

Early in vitro studies established the potent cytotoxic effects of this compound across various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from these seminal investigations.

Cell LineIC50 (µM)Incubation Time (hours)Reference
CEM (human T-lymphoblastoid)0.154[1]
Balb/3T3 (mouse fibroblast)0.2230[1]
MRC-5 (human lung fibroblast)Not specified (cytotoxicity observed up to 1000 µM)96[1]

Experimental Protocols

The following sections detail the methodologies employed in early studies to characterize the antimetabolite activity of this compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was often determined using a colorimetric assay with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the appropriate wells. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plates for the desired period (e.g., 4, 30, or 96 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.

Inhibition of DNA and RNA Synthesis (Radiolabeled Precursor Incorporation)

The effect of this compound on DNA and RNA synthesis was assessed by measuring the incorporation of radiolabeled nucleosides.

Protocol:

  • Cell Culture: Culture cells in appropriate medium to a logarithmic growth phase.

  • Pre-incubation with this compound: Treat the cells with varying concentrations of this compound for a specified time.

  • Radiolabeling:

    • For DNA Synthesis: Add [³H]thymidine (1 µCi/mL) to the cell culture and incubate for 1-2 hours.

    • For RNA Synthesis: Add [³H]uridine (1 µCi/mL) to the cell culture and incubate for 1-2 hours.

  • Cell Lysis and Precipitation:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a lysis buffer (e.g., 0.5% SDS).

    • Precipitate the macromolecules (DNA and RNA) by adding ice-cold 10% trichloroacetic acid (TCA).

  • Filtration and Scintillation Counting:

    • Collect the precipitate by filtering through glass fiber filters.

    • Wash the filters with 5% TCA and then with ethanol.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as a percentage of the radioactivity incorporated in the treated cells compared to the untreated control cells.

Visualizing the Molecular Pathway and Experimental Logic

To further elucidate the processes described, the following diagrams were generated using the Graphviz DOT language.

cluster_0 Cellular Uptake and Metabolism 2-FA This compound APRT Adenine Phosphoribosyltransferase 2-FA->APRT Enters Cell 2-FAMP 2-Fluoro-AMP APRT->2-FAMP Kinases Kinases 2-FAMP->Kinases 2-FATP 2-Fluoro-ATP Kinases->2-FATP

Caption: Metabolic activation of this compound.

2-FATP 2-Fluoro-ATP DNA_Polymerase DNA Polymerase 2-FATP->DNA_Polymerase RNA_Polymerase RNA Polymerase 2-FATP->RNA_Polymerase DNA_Synthesis DNA Synthesis (Incorporation) DNA_Polymerase->DNA_Synthesis RNA_Synthesis RNA Synthesis (Incorporation) RNA_Polymerase->RNA_Synthesis Chain_Termination_DNA Chain Termination DNA_Synthesis->Chain_Termination_DNA Chain_Termination_RNA Chain Termination RNA_Synthesis->Chain_Termination_RNA Apoptosis Apoptosis Chain_Termination_DNA->Apoptosis Chain_Termination_RNA->Apoptosis

Caption: Mechanism of this compound-induced cytotoxicity.

cluster_workflow Cytotoxicity & Macromolecular Synthesis Inhibition Workflow cluster_assays Assays Start Start: Seed Cells Treat Treat with This compound Start->Treat Incubate Incubate Treat->Incubate MTT MTT Assay (Cytotoxicity) Incubate->MTT Radiolabel Radiolabeling ([³H]thymidine or [³H]uridine) Incubate->Radiolabel Measure_Viability Measure Absorbance MTT->Measure_Viability Measure_Incorporation Scintillation Counting Radiolabel->Measure_Incorporation Analyze_IC50 Analyze IC50 Measure_Viability->Analyze_IC50 Analyze_Inhibition Analyze % Inhibition Measure_Incorporation->Analyze_Inhibition

Caption: Experimental workflow for assessing 2-FA activity.

References

2-Fluoroadenine effects on purine metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the effects of 2-Fluoroadenine on purine metabolism reveals its significant role as a potent antimetabolite, primarily through its active phosphorylated derivatives that disrupt nucleic acid synthesis and induce cytotoxicity. This technical guide provides a comprehensive overview of the mechanism of action, quantitative biological data, and key experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound (2-FA) is a toxic purine analog that exerts its effects after intracellular conversion to its active nucleotide forms.[1][2] It is also the active metabolite of the prodrug fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine), which is dephosphorylated in the plasma to 2-fluoro-ara-A (F-ara-A) and then transported into cells.[3][4]

Metabolic Activation

Once inside the cell, both 2-FA and F-ara-A are phosphorylated by cellular kinases. The initial and rate-limiting step for F-ara-A is its phosphorylation to 2-fluoro-ara-adenosine monophosphate (F-ara-AMP) by deoxycytidine kinase (dCK).[4][5] Subsequent phosphorylations by other kinases lead to the formation of the diphosphate (F-ara-ADP) and the active triphosphate (F-ara-ATP).[5] Similarly, 2-FA is converted to 2-fluoroadenosine triphosphate (F-ATP).[1][6]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fludarabine Fludarabine F_ara_A_ext 2-Fluoro-ara-A (F-ara-A) Fludarabine->F_ara_A_ext Plasma phosphatases F_ara_A_int 2-Fluoro-ara-A (F-ara-A) F_ara_A_ext->F_ara_A_int Nucleoside Transporter F_ara_AMP 2-Fluoro-ara-AMP F_ara_A_int->F_ara_AMP Deoxycytidine Kinase (dCK) F_ara_ADP 2-Fluoro-ara-ADP F_ara_AMP->F_ara_ADP F_ara_ATP 2-Fluoro-ara-ATP (Active Metabolite) F_ara_ADP->F_ara_ATP 2_FA This compound (2-FA) F_AMP 2-Fluoro-AMP 2_FA->F_AMP Adenine Phospho- ribosyltransferase (APRT) F_ADP 2-Fluoro-ADP F_AMP->F_ADP F_ATP 2-Fluoro-ATP (Active Metabolite) F_ADP->F_ATP

Metabolic activation of Fludarabine and this compound.
Molecular Targets and Cellular Effects

The primary cytotoxic effects of 2-FA are mediated by its triphosphate derivatives, F-ara-ATP and F-ATP, which interfere with nucleic acid synthesis through multiple mechanisms:

  • Inhibition of DNA Polymerases: F-ara-ATP acts as a competitive inhibitor of DNA polymerases α, δ, and ε, which are crucial for DNA replication and repair. Its incorporation into the DNA strand leads to chain termination.[3][4]

  • Inhibition of Ribonucleotide Reductase (RNR): Both F-ara-ATP and F-ATP inhibit RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This depletes the intracellular pool of deoxynucleoside triphosphates (dNTPs) necessary for DNA synthesis.[3][4][7][8]

  • Inhibition of DNA Primase and Ligase: F-ara-ATP also inhibits DNA primase and DNA ligase I, further disrupting DNA replication and repair processes.[3][4]

  • Incorporation into DNA and RNA: Both 2-FA and F-ara-A metabolites are incorporated into DNA and RNA.[1][4] This incorporation disrupts the structure and function of these nucleic acids, leading to inhibition of protein synthesis and induction of apoptosis.

cluster_dna_synthesis DNA Synthesis & Repair cluster_rna_synthesis RNA Synthesis & Function F_ara_ATP 2-Fluoro-ara-ATP (F-ara-ATP) DNA_Polymerase DNA Polymerases (α, δ, ε) F_ara_ATP->DNA_Polymerase Inhibits RNR Ribonucleotide Reductase (RNR) F_ara_ATP->RNR Inhibits DNA_Ligase DNA Ligase I F_ara_ATP->DNA_Ligase Inhibits DNA_Primase DNA Primase F_ara_ATP->DNA_Primase Inhibits DNA_Incorporation Incorporation into DNA F_ara_ATP->DNA_Incorporation F_ATP 2-Fluoro-ATP (F-ATP) F_ATP->RNR Inhibits F_ATP->DNA_Incorporation RNA_Incorporation Incorporation into RNA F_ATP->RNA_Incorporation Cell_Death Cell Death (Apoptosis) DNA_Polymerase->Cell_Death RNR->Cell_Death DNA_Ligase->Cell_Death DNA_Primase->Cell_Death DNA_Incorporation->Cell_Death RNA_Incorporation->Cell_Death

Molecular targets of this compound active metabolites.

Quantitative Data on Biological Activity

The cytotoxic effects of this compound and its prodrug, fludarabine, have been quantified in various studies.

CompoundCell LineAssayEndpointValueReference
This compound (F-Ade)CEMCell GrowthIC50 (4h)0.15 µM[3]
2-Fluoro-ATP (F-ATP)CEMMetabolite StabilityHalf-life~5 hours[3]
FludarabineLeukemic Lymphocytes (in vivo)Metabolite ConcentrationPeak F-ara-ATP19 µM (median)[9][10]
Clofarabine (related purine analog)CEMRibonucleotide ReductaseInhibition Saturation25 µM (Cl-F-ara-ATP)[8]

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for determining the cytotoxicity of this compound using a tetrazolium-based assay (e.g., MTT or MTS).

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with no compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 4, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Addition of Reagent:

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

    • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Treat_Compound Treat with This compound Incubate_24h->Treat_Compound Incubate_Treatment Incubate for Treatment Period Treat_Compound->Incubate_Treatment Add_Reagent Add Viability Reagent (MTT/MTS) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Read_Absorbance Read Absorbance Incubate_Reagent->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a cell viability assay.
Analysis of Intracellular Metabolites by HPLC-MS

This protocol outlines the general steps for quantifying intracellular levels of 2-FA metabolites like F-ara-ATP.

  • Cell Culture and Treatment: Culture cells to the desired density and treat with this compound or fludarabine for the specified time.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cells using a suitable extraction buffer (e.g., 70% methanol).

  • Sample Preparation: Centrifuge the cell lysate to pellet the debris. Collect the supernatant containing the metabolites.

  • HPLC-MS Analysis:

    • Inject the supernatant into an HPLC system coupled with a mass spectrometer (MS).

    • Use a suitable column (e.g., a hypercarb column) for separation of the phosphorylated metabolites.

    • Employ an appropriate mobile phase gradient (e.g., ammonium acetate and acetonitrile).

    • Set the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) of the metabolites of interest (e.g., F-ara-ATP).

  • Quantification: Use a standard curve generated with known concentrations of the metabolite to quantify its amount in the cell extracts.

Start Start Cell_Culture Culture and Treat Cells Start->Cell_Culture Harvest_Cells Harvest and Lyse Cells Cell_Culture->Harvest_Cells Extract_Metabolites Extract Metabolites Harvest_Cells->Extract_Metabolites HPLC_MS HPLC-MS Analysis Extract_Metabolites->HPLC_MS Quantify Quantify Metabolites HPLC_MS->Quantify End End Quantify->End

Workflow for HPLC-MS analysis of metabolites.

Resistance Mechanisms

The primary mechanism of resistance to fludarabine, and by extension this compound, is the downregulation or loss of deoxycytidine kinase (dCK) activity.[5] Since dCK is essential for the initial phosphorylation and activation of F-ara-A, its deficiency prevents the formation of the cytotoxic F-ara-ATP.[11][12] Increased expression of ribonucleotide reductase has also been associated with fludarabine resistance.[11]

Conclusion

This compound is a potent purine antimetabolite that, following intracellular phosphorylation, effectively inhibits key enzymes involved in DNA and RNA synthesis. Its multifaceted mechanism of action, which includes the inhibition of DNA polymerases and ribonucleotide reductase, as well as its incorporation into nucleic acids, leads to the induction of cell death in both proliferating and non-proliferating cells.[1] Understanding the metabolic pathways, molecular targets, and mechanisms of resistance associated with this compound is crucial for its application in cancer therapy and for the development of novel therapeutic strategies.

References

In Vivo Stability and Pharmacokinetics of 2-Fluoroadenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroadenine (2-FA) is a purine analog that, in its nucleoside form as 9-β-D-arabinofuranosyl-2-fluoroadenine (2-F-ara-A or fludarabine), is a cornerstone in the treatment of various hematological malignancies. Administered as the prodrug fludarabine phosphate (2-F-ara-AMP), it undergoes rapid in vivo conversion to its active form, 2-F-ara-A. The therapeutic efficacy and toxicity profile of fludarabine are intrinsically linked to the in vivo stability and pharmacokinetic properties of 2-F-ara-A and its intracellular metabolites. This technical guide provides a comprehensive overview of the in vivo disposition of this compound, detailing its pharmacokinetic parameters, metabolic fate, and the experimental protocols utilized for its characterization.

In Vivo Pharmacokinetics of 2-F-ara-A

Fludarabine phosphate is almost quantitatively and rapidly dephosphorylated in the plasma to 2-F-ara-A, which is considered the systemically circulating active moiety. The pharmacokinetic profile of 2-F-ara-A has been extensively studied in cancer patients, revealing a multi-compartmental disposition.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of 2-F-ara-A following intravenous administration of fludarabine phosphate are summarized in the table below. These values are derived from studies in adult cancer patients.

ParameterValueReference
Distribution Half-Life (t½α) 4.97 minutes[1]
0.60 hours[2]
Elimination Half-Life (t½β) 1.38 hours[1]
9.3 hours[2]
Terminal Half-Life (t½γ) 10.41 hours[1]
Mean Residence Time (MRT) 10.51 hours[1]
Total Body Clearance (CL) 67.98 ± 19.58 mL/min/m²[1]
9.07 ± 3.77 L/h/m²[2]
Volume of Distribution (Vd)
   Central Compartment (V1)7.49 L/m² (0.20 L/kg)[1]
   Steady State (Vdss)44.17 L/m² (1.19 L/kg)[1]
96.2 ± 26.0 L/m²[2]
Renal Excretion ~24% of the dose excreted as unchanged 2-F-ara-A over 5 days[2]
Oral Bioavailability Approximately 55%[3]

Note: The plasma concentration-time profile of 2-F-ara-A is best described by a three-compartment open model.[1] The elimination of 2-F-ara-A is influenced by renal function, and dose adjustments are recommended for patients with renal impairment.[1]

Metabolic Pathway of this compound

The in vivo activity of this compound is dependent on its intracellular conversion to the active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP). This process is initiated by the uptake of 2-F-ara-A into the cell, followed by a series of phosphorylation steps.

metabolic_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fludarabine_Phosphate Fludarabine Phosphate (2-F-ara-AMP) 2_F_ara_A_ext 2-F-ara-A (Fludarabine) Fludarabine_Phosphate->2_F_ara_A_ext Rapid Dephosphorylation (in Plasma) 2_F_ara_A_int 2-F-ara-A 2_F_ara_A_ext->2_F_ara_A_int Cellular Uptake F_ara_AMP F-ara-AMP 2_F_ara_A_int->F_ara_AMP Deoxycytidine Kinase F_ara_ADP F-ara-ADP F_ara_AMP->F_ara_ADP Nucleoside Monophosphate Kinase F_ara_ATP F-ara-ATP (Active Metabolite) F_ara_ADP->F_ara_ATP Nucleoside Diphosphate Kinase DNA_RNA Incorporation into DNA and RNA F_ara_ATP->DNA_RNA Enzyme_Inhibition Inhibition of: - DNA Polymerase - Ribonucleotide Reductase - DNA Primase F_ara_ATP->Enzyme_Inhibition

Metabolic activation of Fludarabine Phosphate.

Experimental Protocols

The determination of 2-F-ara-A pharmacokinetics relies on sensitive and specific analytical methods to quantify the drug in biological matrices. A typical experimental workflow for a clinical pharmacokinetic study is outlined below.

Typical Experimental Workflow for a Pharmacokinetic Study

experimental_workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase Drug_Admin Fludarabine Phosphate Administration (IV or Oral) Blood_Sampling Serial Blood Sampling (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24h post-dose) Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis (e.g., Non-compartmental or Compartmental Modeling) LC_MS_MS->Data_Analysis

Workflow for a 2-F-ara-A pharmacokinetic study.
Detailed Methodologies

1. Blood Sample Collection and Processing:

  • Sample Collection: Whole blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).

  • Time Points: Sampling times are critical and should be designed to capture the distribution and elimination phases of the drug. A typical schedule includes a pre-dose sample and multiple samples at various time points post-administration.

  • Plasma Separation: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) promptly after collection to ensure the stability of the analyte.

  • Storage: Plasma samples are stored at -80°C until analysis.

2. Sample Preparation for LC-MS/MS Analysis:

  • Protein Precipitation: A common method for sample clean-up involves protein precipitation. An organic solvent, such as acetonitrile or methanol, often containing an internal standard, is added to the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • Solid-Phase Extraction (SPE): For higher sensitivity and cleaner extracts, SPE can be employed. This technique involves passing the plasma sample through a cartridge containing a sorbent that retains the analyte of interest. After washing to remove interfering substances, the analyte is eluted with a suitable solvent.

3. LC-MS/MS Quantification of 2-F-ara-A:

  • Chromatographic Separation: The prepared sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is typically used to separate 2-F-ara-A from other plasma components.

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode to specifically and sensitively detect and quantify 2-F-ara-A and its internal standard.

  • Quantification: A calibration curve is generated by analyzing standards of known 2-F-ara-A concentrations in the same biological matrix. The concentration of 2-F-ara-A in the study samples is then determined by interpolating their response against the calibration curve.

Conclusion

The in vivo stability of fludarabine phosphate is characterized by its rapid conversion to 2-F-ara-A, the pharmacologically active entity. The pharmacokinetic profile of 2-F-ara-A is well-defined, exhibiting a multi-phasic elimination pattern and a significant dependence on renal function for its clearance. Understanding the intracellular metabolic activation to F-ara-ATP is crucial for elucidating its mechanism of action. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound's pharmacokinetics, which is essential for optimizing its therapeutic use and developing novel drug delivery strategies.

References

2-Fluoroadenine as a Precursor for Nucleoside Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-fluoroadenine as a critical precursor in the synthesis of potent nucleoside analogs. We will delve into the synthetic methodologies, quantitative biological data, mechanisms of action, and the experimental workflows central to the development of these therapeutic agents. This document is intended to be a comprehensive resource for professionals in the fields of medicinal chemistry, oncology, and virology.

Introduction: The Significance of this compound in Nucleoside Analog Design

This compound is a purine analog that serves as a key building block for a class of nucleoside analogs with significant therapeutic applications, primarily as anticancer and antiviral agents. The strategic incorporation of a fluorine atom at the 2-position of the adenine ring system profoundly influences the electronic properties of the nucleobase. This modification can enhance the metabolic stability of the resulting nucleoside analogs and modulate their interaction with target enzymes, often leading to improved efficacy and a more favorable pharmacokinetic profile.

The resulting nucleoside analogs, such as clofarabine and gemcitabine (a difluoro-derivative), are pro-drugs that undergo intracellular phosphorylation to their active triphosphate forms. These triphosphates can then act as competitive inhibitors or alternative substrates for DNA and RNA polymerases, leading to the termination of nucleic acid synthesis and the induction of apoptosis in rapidly dividing cancer cells or virus-infected cells.

Synthesis of Nucleoside Analogs from this compound

The synthesis of nucleoside analogs from this compound typically involves the coupling of the purine base with a suitably protected sugar moiety, often a furanose or a derivative thereof. Two primary strategies are employed: convergent and linear synthesis.

General Synthetic Strategies
  • Convergent Synthesis: This approach involves the separate synthesis of the modified purine base (this compound) and the sugar derivative, followed by their coupling in a later step. This strategy is highly flexible and allows for the independent modification of both the base and the sugar.

  • Linear Synthesis: In this method, the fluorine atom is introduced at a later stage of the synthesis, after the nucleoside has been formed. While less common for this compound analogs, it can be an effective strategy in certain cases.

A crucial step in these syntheses is the glycosylation reaction, where the N9 atom of this compound is coupled with the C1' of the sugar. This reaction often produces a mixture of α and β anomers, which then require separation, typically by chromatography.

Key Experimental Protocols

Below are representative, detailed protocols for the synthesis of important nucleoside analogs derived from or related to this compound.

Protocol 1: Synthesis of 2'-Deoxy-2'-fluoroadenosine

This protocol describes a convenient synthesis from commercially available this compound.[1][2]

  • Silylation of this compound: A suspension of this compound in an appropriate solvent is treated with a silylating agent, such as bis(trimethylsilyl)amine, in the presence of a catalyst like ammonium sulfate, and refluxed to obtain silylated this compound.

  • Glycosylation: The silylated this compound is coupled with a protected sugar derivative, such as phenyl 3,5-bis[O-(t-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside.[1] This reaction typically yields a mixture of α and β anomers.

  • Anomer Separation: The α and β anomers are separated using column chromatography.

  • Desilylation: The separated anomers are desilylated using a reagent like tetrabutylammonium fluoride (TBAF) in an organic solvent to yield the final 2'-deoxy-2'-fluoroadenosine products.[1]

Protocol 2: Synthesis of Clofarabine (2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine)

This protocol outlines a chemoenzymatic approach to the synthesis of clofarabine.[3]

  • Preparation of 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate (2F Ara-1P): This key intermediate is synthesized from 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose in a three-step conversion without the isolation of intermediary products.[3]

  • Enzymatic Condensation: The synthesized 2FAra-1P is condensed with 2-chloroadenine. This reaction is catalyzed by the recombinant E. coli purine nucleoside phosphorylase (PNP).[3]

  • Purification: The resulting clofarabine is purified to yield the final product. This method has been reported to achieve a 67% yield.[3]

Protocol 3: Synthesis of Gemcitabine (2',2'-difluoro-2'-deoxycytidine)

This protocol describes a general industrial synthesis process for gemcitabine hydrochloride.[4]

  • Preparation of 3-(2,2-diethyl-1,3-dioxolyl)-2,2-difluoro-3-hydroxyl-propionic acid ethyl ester: 2,3-oxo-isopentylidene-D-glyceraldehyde is used as the starting material and undergoes an addition reaction.[4]

  • Ring Opening and Cyclization: The product from the previous step undergoes ring opening and then cyclization.

  • Hydroxyl Protection: The hydroxyl groups are protected using TBDPSCl and benzoyl chloride to form an intermediate.[4]

  • Reduction and Mesylation: The intermediate is then reduced and mesylated.

  • Condensation with Cytosine: The mesylated intermediate is condensed with cytosine.

  • Deprotection and Salt Formation: Finally, the product is deprotected and treated with hydrochloric acid to form gemcitabine hydrochloride.[4]

Biological Activity and Quantitative Data

Nucleoside analogs derived from this compound exhibit potent anticancer and antiviral activities. Their efficacy is typically evaluated through in vitro assays that measure cytotoxicity against cancer cell lines and inhibition of viral replication.

Anticancer Activity

The anticancer activity of these analogs is often attributed to their ability to disrupt DNA synthesis and induce apoptosis. The tables below summarize the in vitro cytotoxicity of clofarabine and gemcitabine against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Clofarabine

Cell LineCancer TypeIC50 (µM)Reference
CEMLeukemia0.028[5]
HL-60Leukemia0.035[5]
K562Leukemia0.042[5]
A549Lung Cancer0.29[5]
HCT116Colon Cancer0.15[5]

Table 2: In Vitro Anticancer Activity of Gemcitabine

Cell LineCancer TypeIC50 (µM)Reference
MiaPaCa-2Pancreatic Cancer0.038[6]
PANC-1Pancreatic Cancer0.045[6]
BxPC-3Pancreatic Cancer0.025[6]
CaLoCervical Cancer0.89[7]
HeLaCervical Cancer0.32[7]
CasKiCervical Cancer0.11[7]
Antiviral Activity

Certain this compound nucleoside analogs have shown promise as antiviral agents, particularly against hepatitis C virus (HCV). Their mechanism of action often involves the inhibition of the viral RNA-dependent RNA polymerase (NS5B).

Table 3: In Vitro Antiviral Activity of Selected Fluorinated Nucleoside Analogs

CompoundVirusCell LineEC50 (µM)CC50 (µM)SI (CC50/EC50)Reference
2'-Deoxy-2'-fluorocytidineHCVHuh-75.4>100>18.5[8]
Sofosbuvir (related prodrug)HCVHuh-70.094>100>1064[9]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index.

Pharmacokinetic Properties

The clinical utility of these analogs is also determined by their pharmacokinetic profiles. The following table summarizes key pharmacokinetic parameters for clofarabine and gemcitabine.

Table 4: Pharmacokinetic Parameters of Clofarabine and Gemcitabine

DrugAdministrationClearance (L/h/kg)Volume of Distribution (L/kg)Half-life (h)Bioavailability (%)Reference
ClofarabineIV24.0 (renal) + 29.8 (non-renal) for a 70kg patient1.85.2N/A[10]
GemcitabineIV2.5500.7N/A[11]

Mechanisms of Action

The therapeutic effects of this compound nucleoside analogs are mediated by their interference with fundamental cellular processes, primarily nucleic acid synthesis and the induction of programmed cell death.

Anticancer Mechanism: Induction of Apoptosis

Upon entering a cancer cell, this compound nucleoside analogs are phosphorylated to their active triphosphate forms by cellular kinases, with deoxycytidine kinase (dCK) playing a crucial role in the initial phosphorylation step.[12][13] The triphosphate analog then competes with natural deoxynucleotides for incorporation into DNA by DNA polymerases. This incorporation leads to chain termination and the accumulation of DNA strand breaks, which triggers a DNA damage response. This, in turn, activates the intrinsic pathway of apoptosis.

The apoptotic cascade initiated by these analogs typically involves the release of cytochrome c from the mitochondria, which then associates with Apaf-1 and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates the executioner caspases, such as caspase-3 and -7. These executioner caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[14][15] Recent studies have also implicated the activation of the p53/STING pathway in the pro-apoptotic and immunogenic effects of clofarabine.[5]

Anticancer Mechanism of this compound Nucleoside Analogs cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage and Apoptosis Induction 2-F-Adenine Analog 2-F-Adenine Analog dCK dCK 2-F-Adenine Analog->dCK Phosphorylation Analog-MP Analog-MP dCK->Analog-MP Other Kinases Other Kinases Analog-MP->Other Kinases Phosphorylation Analog-TP Analog-TP Other Kinases->Analog-TP DNA Polymerase DNA Polymerase Analog-TP->DNA Polymerase Inhibition DNA Chain Termination DNA Chain Termination DNA Polymerase->DNA Chain Termination DNA Damage Response DNA Damage Response DNA Chain Termination->DNA Damage Response p53 Activation p53 Activation DNA Damage Response->p53 Activation Mitochondria Mitochondria p53 Activation->Mitochondria Pro-apoptotic signals Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: Anticancer mechanism of this compound nucleoside analogs.

Antiviral Mechanism: Inhibition of Viral Polymerase

In the context of viral infections, particularly HCV, this compound-derived nucleoside analogs also act as chain terminators of viral nucleic acid synthesis. After being converted to their triphosphate form within the host cell, they are recognized as substrates by the viral RNA-dependent RNA polymerase (NS5B). The incorporation of the analog triphosphate into the growing viral RNA chain prevents further elongation, thereby halting viral replication.[16] The selectivity of these analogs for the viral polymerase over host cell polymerases is a critical determinant of their therapeutic index.

Antiviral Mechanism against HCV cluster_0 Cellular Activation cluster_1 Inhibition of Viral Replication Antiviral Analog Antiviral Analog Host Cell Kinases Host Cell Kinases Antiviral Analog->Host Cell Kinases Phosphorylation Analog-TP Analog-TP Host Cell Kinases->Analog-TP NS5B Polymerase NS5B Polymerase Analog-TP->NS5B Polymerase Competitive Inhibition HCV RNA Genome HCV RNA Genome HCV RNA Genome->NS5B Polymerase Template RNA Chain Elongation RNA Chain Elongation NS5B Polymerase->RNA Chain Elongation Chain Termination Chain Termination RNA Chain Elongation->Chain Termination Incorporation of Analog-TP Inhibition of Viral Replication Inhibition of Viral Replication Chain Termination->Inhibition of Viral Replication

Caption: Antiviral mechanism of this compound nucleoside analogs against HCV.

Experimental and Drug Discovery Workflow

The development of novel nucleoside analogs from this compound follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Drug Discovery and Development Workflow Lead Identification Lead Identification Chemical Synthesis Chemical Synthesis Lead Identification->Chemical Synthesis Design In Vitro Screening In Vitro Screening Chemical Synthesis->In Vitro Screening Compound Library Lead Optimization Lead Optimization In Vitro Screening->Lead Optimization Active Hits Lead Optimization->Chemical Synthesis SAR In Vivo Efficacy In Vivo Efficacy Lead Optimization->In Vivo Efficacy Optimized Leads Preclinical Development Preclinical Development In Vivo Efficacy->Preclinical Development Candidate Selection Clinical Trials Clinical Trials Preclinical Development->Clinical Trials IND Filing

Caption: A generalized workflow for nucleoside analog drug discovery.

This workflow encompasses:

  • Lead Identification and Design: Computational modeling and structure-activity relationship (SAR) studies are used to design novel this compound nucleoside analogs with predicted activity against a specific target.

  • Chemical Synthesis: The designed compounds are synthesized using the methods described in Section 2.

  • In Vitro Screening: The synthesized compounds are screened for their biological activity in cell-based assays (e.g., cytotoxicity assays for anticancer agents, viral replication assays for antivirals).

  • Lead Optimization: Promising compounds ("hits") are further modified to improve their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: The optimized lead compounds are tested in animal models of the target disease to evaluate their efficacy and safety.

  • Preclinical Development: The most promising candidate undergoes extensive preclinical testing, including toxicology, pharmacokinetics, and formulation development, to support an Investigational New Drug (IND) application.[17]

  • Clinical Trials: The drug candidate progresses through Phase I, II, and III clinical trials to evaluate its safety and efficacy in humans.

Conclusion

This compound is a cornerstone in the development of a powerful class of nucleoside analogs that have made a significant impact on the treatment of cancer and viral diseases. The unique properties conferred by the 2-fluoro substitution continue to make it an attractive starting point for the design of new and improved therapeutic agents. A thorough understanding of the synthetic methodologies, biological activities, and mechanisms of action of these compounds is essential for researchers and drug development professionals seeking to advance this important area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for 2-Fluoroadenine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroadenine (2-FA) is a purine analog that exhibits significant cytotoxicity in both proliferating and non-proliferating cancer cells.[1] Its mechanism of action primarily involves the inhibition of RNA and protein synthesis, with a secondary effect on DNA synthesis.[2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic and anti-proliferative effects.

Data Presentation

The following table summarizes the cytotoxic effects of this compound on various cell lines.

Cell LineCell TypeAssayIC50 / Effective ConcentrationIncubation TimeReference
CEMHuman T-cell lymphoblast-likeGrowth Inhibition2 µM4 hours[2]
MRC-5Human fetal lung fibroblastCytotoxicity0-1000 µM96 hours[2]
Balb/3T3Mouse embryo fibroblastInhibition of Protein, RNA, and DNA synthesis0.22, 2.2, and 22 µM30 hours[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • This compound

  • Target cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Target cancer cell lines

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.

Visualizations

Signaling Pathway of this compound

2-Fluoroadenine_Signaling_Pathway This compound This compound Adenine Phosphoribosyltransferase Adenine Phosphoribosyltransferase This compound->Adenine Phosphoribosyltransferase 2-Fluoroadenosine monophosphate 2-Fluoroadenosine monophosphate Adenine Phosphoribosyltransferase->2-Fluoroadenosine monophosphate Kinases Kinases 2-Fluoroadenosine monophosphate->Kinases 2-Fluoroadenosine triphosphate (2-F-ATP) 2-Fluoroadenosine triphosphate (2-F-ATP) Kinases->2-Fluoroadenosine triphosphate (2-F-ATP) RNA Polymerase RNA Polymerase 2-Fluoroadenosine triphosphate (2-F-ATP)->RNA Polymerase Ribosome Ribosome 2-Fluoroadenosine triphosphate (2-F-ATP)->Ribosome Inhibition of RNA Synthesis Inhibition of RNA Synthesis RNA Polymerase->Inhibition of RNA Synthesis Inhibition of Protein Synthesis Inhibition of Protein Synthesis Ribosome->Inhibition of Protein Synthesis Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Inhibition of RNA Synthesis->Cell Cycle Arrest & Apoptosis Inhibition of Protein Synthesis->Cell Cycle Arrest & Apoptosis

Caption: Metabolic activation and mechanism of action of this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_0 In Vitro Experiments Cell_Culture Cancer Cell Lines Treatment Treat with this compound Cell_Culture->Treatment Cell_Viability MTT Assay Treatment->Cell_Viability Apoptosis_Assay Annexin V/PI Staining Treatment->Apoptosis_Assay Cell_Cycle_Analysis Propidium Iodide Staining Treatment->Cell_Cycle_Analysis Data_Analysis Determine IC50, Apoptosis Rate, Cell Cycle Distribution Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: Workflow for assessing the in vitro effects of this compound.

References

Application Notes and Protocols for Using 2-Fluoroadenine in Yeast Mutant Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroadenine (2-FA) is a purine analog that serves as a powerful counter-selection agent in yeast genetics. It is particularly useful for the selection of mutants deficient in the adenine salvage pathway, primarily those with mutations in the APT1 gene, which encodes adenine phosphoribosyltransferase. This enzyme converts adenine and its analogs, including 2-FA, into their corresponding nucleotides. In wild-type cells, 2-FA is metabolized into toxic fluorinated adenine nucleotides (F-AMP, F-ADP, and F-ATP), which inhibit essential cellular processes like RNA and protein synthesis, ultimately leading to cell death.[1][2] Consequently, only cells that have lost the function of the Apt1 enzyme can survive in the presence of 2-FA, making it a highly effective tool for selecting apt1 mutants.

This document provides detailed application notes and protocols for the use of this compound in selecting for spontaneous or induced mutants in the budding yeast, Saccharomyces cerevisiae.

Principle of this compound Selection

The selection of mutants using this compound is based on the principle of toxic metabolite conversion.

  • Uptake: this compound is transported into the yeast cell.

  • Conversion: The functional Apt1 enzyme (adenine phosphoribosyltransferase) recognizes 2-FA as a substrate and catalyzes its conversion to 2-fluoro-adenosine monophosphate (2-F-AMP).[1][3][4][5]

  • Toxicity: 2-F-AMP is further phosphorylated to 2-fluoro-adenosine diphosphate (2-F-ADP) and 2-fluoro-adenosine triphosphate (2-F-ATP). These toxic analogs are incorporated into nucleic acids and interfere with critical enzymatic reactions, leading to inhibition of RNA and protein synthesis and subsequent cell death.[1][2]

  • Resistance: Cells with a loss-of-function mutation in the APT1 gene are unable to convert 2-FA into its toxic nucleotide form.[3][4] These apt1 mutants are therefore resistant to the toxic effects of this compound and can grow on media containing this compound. In Saccharomyces cerevisiae, APT1 is the primary functional gene for adenine phosphoribosyltransferase, while a second gene, APT2, is considered a pseudogene and does not contribute to this activity.[3][4][6]

Applications

  • Isolation of apt1 mutants: Direct selection of spontaneous or induced mutations in the APT1 gene.

  • Counter-selection: Use of APT1 as a counter-selectable marker in genetic crosses and plasmid shuffling experiments.

  • Gene editing validation: Confirmation of APT1 knockout or modification in CRISPR/Cas9 or other gene-editing workflows.

  • Study of purine metabolism: Investigation of the adenine salvage pathway and its role in nucleotide biosynthesis.

Data Presentation

ParameterDescriptionValue/RangeReference
Selection Agent This compound(CAS 700-49-2)
Target Gene APT1 (YML022W)Encodes adenine phosphoribosyltransferase[1][3][5]
Mechanism of Toxicity Conversion to 2-fluoro-ATP, inhibition of RNA and protein synthesis-[1][2]
Mechanism of Resistance Loss-of-function mutation in APT1-[3][4]
Recommended Selection Medium Synthetic Complete (SC) or Synthetic Dropout (SD) medium-
Working Concentration of 2-FA 20-50 µg/mLTo be optimized for specific strains and media
Solvent for 2-FA Stock Dimethyl sulfoxide (DMSO)-[1]

Experimental Protocols

Protocol 1: Preparation of this compound Selection Plates

Materials:

  • Yeast Nitrogen Base (YNB) w/o amino acids and ammonium sulfate

  • Ammonium sulfate

  • Dextrose (Glucose)

  • Bacto Agar

  • Complete Supplement Mixture (CSM) or appropriate amino acid dropout mix

  • This compound (2-FA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile, deionized water

  • Autoclave

  • Sterile petri dishes

  • Magnetic stir plate and stir bar

  • Water bath (set to 55-60°C)

Procedure:

  • Prepare the Base Medium:

    • For 1 liter of Synthetic Complete (SC) medium, add the following to 900 mL of deionized water:

      • 6.7 g Yeast Nitrogen Base w/o amino acids and ammonium sulfate

      • 5 g Ammonium sulfate

      • 20 g Dextrose

      • 20 g Bacto Agar

      • 0.79 g Complete Supplement Mixture (CSM)

    • Add a magnetic stir bar and mix well.

  • Autoclave: Autoclave the medium for 20 minutes at 121°C.

  • Cool the Medium: After autoclaving, place the flask in a 55-60°C water bath to cool. Allow at least 30-45 minutes for the medium to reach the appropriate temperature.

  • Prepare 2-FA Stock Solution:

    • Caution: this compound is a toxic substance. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).

    • Prepare a 10 mg/mL stock solution of 2-FA in sterile DMSO. For example, dissolve 10 mg of 2-FA in 1 mL of DMSO. Ensure it is fully dissolved. The stock solution should be stored at -20°C.

  • Add 2-FA to the Medium:

    • Once the autoclaved medium has cooled to 55-60°C, add the 2-FA stock solution to the desired final concentration (a starting concentration of 20 µg/mL is recommended). For a final concentration of 20 µg/mL in 1 liter of medium, add 2 mL of the 10 mg/mL stock solution.

    • Gently swirl the flask to ensure even distribution of the 2-FA. Avoid creating bubbles.

  • Pour Plates:

    • In a sterile environment (e.g., a laminar flow hood), pour approximately 25 mL of the 2-FA containing medium into each sterile 100 mm petri dish.

    • Allow the plates to solidify at room temperature.

    • Store the plates in a dark, cool place (e.g., 4°C) for up to a month. 2-FA can be light-sensitive.

Protocol 2: Selection of Spontaneous 2-FA Resistant Mutants

Materials:

  • Yeast strain of interest (wild-type for APT1)

  • YPD liquid medium and agar plates

  • SC-2-FA selection plates (prepared as in Protocol 1)

  • Sterile water or saline

  • Spectrophotometer

  • Sterile culture tubes and flasks

  • Incubator (30°C)

  • Sterile spreaders

Procedure:

  • Grow an Overnight Culture: Inoculate a single colony of the yeast strain into 5 mL of YPD liquid medium. Incubate overnight at 30°C with shaking.

  • Plate for Resistant Mutants:

    • Determine the cell concentration of the overnight culture using a spectrophotometer (OD600) or a hemocytometer.

    • Plate a high density of cells onto the SC-2-FA selection plates. Aim to plate approximately 10^7 to 10^8 cells per plate. This can be achieved by pelleting the cells from the overnight culture and resuspending them in a smaller volume of sterile water.

    • Spread the cell suspension evenly over the surface of the plates using a sterile spreader.

  • Plate for Viability Control:

    • Prepare a serial dilution of the overnight culture in sterile water.

    • Plate a known number of cells (e.g., 100-200) onto a non-selective YPD plate. This will be used to calculate the total number of viable cells plated and the frequency of spontaneous resistance.

  • Incubation: Incubate all plates at 30°C for 3-5 days.

  • Analysis:

    • Count the number of colonies that grow on the SC-2-FA plates. These are the 2-FA resistant mutants.

    • Count the number of colonies on the YPD control plate to determine the total number of viable cells plated.

    • Calculate the frequency of spontaneous mutation to 2-FA resistance by dividing the number of resistant colonies by the total number of viable cells plated.

Protocol 3: Confirmation of apt1 Mutants

Materials:

  • 2-FA resistant colonies

  • YPD plates

  • SC plates with and without adenine

  • Sterile toothpicks or inoculation loops

Procedure:

  • Isolate Single Colonies: Streak the 2-FA resistant colonies for single colonies on a fresh YPD plate and incubate at 30°C for 2 days.

  • Phenotypic Confirmation (Optional):

    • Since the adenine salvage pathway is blocked, apt1 mutants may exhibit slower growth on adenine-limited media if the de novo adenine biosynthesis pathway is not fully active.

    • Replica-plate the isolated colonies onto SC medium and SC medium supplemented with a low concentration of adenine. Observe for any growth differences.

  • Genetic Confirmation (Recommended):

    • Extract genomic DNA from the putative apt1 mutants and the parental wild-type strain.

    • Amplify the APT1 gene using PCR.

    • Sequence the PCR products to identify mutations within the APT1 open reading frame.

Mandatory Visualizations

Adenine_Salvage_Pathway cluster_extracellular Extracellular cluster_cell Yeast Cell cluster_resistance Resistance Mechanism 2_FA_ext This compound 2_FA_int This compound 2_FA_ext->2_FA_int Transport 2_F_AMP 2-Fluoro-AMP 2_FA_int->2_F_AMP APT1 Apt1 Apt1 (Adenine Phosphoribosyltransferase) 2_F_ATP 2-Fluoro-ATP (Toxic) 2_F_AMP->2_F_ATP Kinases Kinases Kinases Inhibition Inhibition of RNA & Protein Synthesis 2_F_ATP->Inhibition Cell_Death Cell Death Inhibition->Cell_Death mutant_Apt1 Mutant Apt1 (non-functional) No_Conversion No toxic conversion 2_FA_int_res This compound 2_FA_int_res->No_Conversion Survival Cell Survival No_Conversion->Survival

Caption: Mechanism of this compound toxicity and resistance in yeast.

Experimental_Workflow Start Start with Wild-Type Yeast Strain (APT1+) Culture Grow Overnight Culture in YPD Medium Start->Culture Mutagenesis Optional: Mutagenesis (e.g., UV, EMS) Culture->Mutagenesis Plating Plate on SC Medium + this compound Culture->Plating Spontaneous mutants Mutagenesis->Plating Incubation Incubate at 30°C for 3-5 Days Plating->Incubation Selection Select Resistant Colonies Incubation->Selection Isolation Isolate Single Colonies on YPD Selection->Isolation Confirmation Confirm apt1 Mutant (Phenotypic/Genotypic) Isolation->Confirmation

Caption: Workflow for selecting this compound resistant yeast mutants.

References

Application Notes and Protocols for 2-Fluoroadenine in Head and Neck Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroadenine (2-F-ara-A), the active metabolite of the prodrug Fludarabine phosphate, is a purine nucleoside analog with demonstrated cytotoxic effects against various cancer types. Its primary mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.[1] While extensively studied in hematological malignancies, its direct application and efficacy in head and neck squamous cell carcinoma (HNSCC) cell lines are less documented in publicly available literature.

These application notes provide a synthesized overview of the potential use of this compound in HNSCC cell line research, including its mechanism of action and detailed protocols for key in vitro experiments. The provided protocols are based on standard methodologies employed in cancer cell line research and can be adapted for the evaluation of this compound.

Mechanism of Action of this compound

Fludarabine phosphate is dephosphorylated in the plasma to this compound arabinoside (F-ara-A), which is then transported into the cell. Intracellularly, it is phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP). F-ara-ATP exerts its cytotoxic effects through multiple mechanisms:

  • Inhibition of DNA Synthesis: F-ara-ATP competes with deoxyadenosine triphosphate (dATP) and gets incorporated into the growing DNA strand by DNA polymerases. This incorporation terminates DNA chain elongation.

  • Inhibition of Key Enzymes: F-ara-ATP inhibits several crucial enzymes involved in DNA synthesis and repair, including DNA polymerase α, ribonucleotide reductase, and DNA primase.

  • Induction of Apoptosis: The disruption of DNA replication and repair processes triggers programmed cell death, or apoptosis.

A novel therapeutic strategy for HNSCC involves the intratumoral generation of this compound. This is achieved through a gene-directed enzyme prodrug therapy (GDEPT) approach, where the gene for an enzyme like E. coli purine nucleoside phosphorylase (PNP) is delivered to the tumor cells. Systemic administration of the prodrug Fludarabine then leads to its conversion to the highly potent this compound directly within the tumor, minimizing systemic toxicity.[2][3]

Quantitative Data Summary

While specific quantitative data for the direct application of this compound on a wide range of HNSCC cell lines is limited in the available literature, the following tables provide a template for how such data could be presented. The values are hypothetical and should be determined experimentally.

Table 1: Hypothetical IC50 Values of this compound in HNSCC Cell Lines

Cell LineOriginHPV StatusThis compound IC50 (µM) after 72h
FaDuPharynxNegativeTo be determined
SCC-25TongueNegativeTo be determined
Cal-27TongueNegativeTo be determined
UPCI-SCC-089Base of TonguePositiveTo be determined
UMSCC-47LarynxPositiveTo be determined

Table 2: Hypothetical Apoptosis Induction by this compound in FaDu Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+) after 48h
Vehicle Control-To be determined
This compoundIC50 valueTo be determined
This compound2 x IC50 valueTo be determined

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound on HNSCC cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • HNSCC cell lines (e.g., FaDu, SCC-25)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (or Fludarabine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed HNSCC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle-only control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells.

Materials:

  • HNSCC cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HNSCC cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Signaling Pathways

This protocol is for analyzing changes in protein expression in signaling pathways affected by this compound.

Materials:

  • HNSCC cells

  • 6-well plates or larger culture dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, Akt, p-Akt, ERK, p-ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed and treat HNSCC cells with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature the protein lysates by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities relative to a loading control like β-actin.

Visualizations

G cluster_0 Cellular Uptake and Activation cluster_1 Cytotoxic Mechanisms Fludarabine Fludarabine This compound (F-ara-A) This compound (F-ara-A) Fludarabine->this compound (F-ara-A) Dephosphorylation (in plasma) F-ara-ATP (Active) F-ara-ATP (Active) This compound (F-ara-A)->F-ara-ATP (Active) Phosphorylation (intracellular) DNA Polymerase DNA Polymerase F-ara-ATP (Active)->DNA Polymerase Inhibition Ribonucleotide Reductase Ribonucleotide Reductase F-ara-ATP (Active)->Ribonucleotide Reductase Inhibition DNA Synthesis DNA Synthesis F-ara-ATP (Active)->DNA Synthesis Incorporation & Termination Apoptosis Apoptosis DNA Synthesis->Apoptosis G start Start seed Seed HNSCC Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate 72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 dmso Add DMSO incubate3->dmso read Read Absorbance (570 nm) dmso->read calculate Calculate IC50 read->calculate end End calculate->end G start Start seed Seed HNSCC Cells start->seed treat Treat with this compound seed->treat harvest Harvest & Wash Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow quantify Quantify Apoptotic Populations flow->quantify end End quantify->end

References

Application Notes and Protocols for 19F NMR Spectroscopy using a 2-Fluoroadenine Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has emerged as a powerful tool in drug discovery and chemical biology. The unique properties of the 19F nucleus, including its 100% natural abundance, high sensitivity, and the absence of endogenous fluorine in most biological systems, make it an ideal probe for studying biomolecular interactions and dynamics.[1] 2-Fluoroadenine (2-FA) and its derivatives, particularly 2-fluoro-ATP (2F-ATP), serve as versatile probes for a wide range of biological targets, most notably ATP-utilizing enzymes and nucleic acids.[2][3][4][5] The fluorine substituent at the 2-position of the adenine ring is minimally perturbing to the overall structure and function of the parent molecule, allowing it to act as a sensitive reporter of the local electronic environment.[6][7]

These application notes provide detailed protocols for the enzymatic synthesis of 2F-ATP and its application in 19F NMR-based screening assays, particularly for protein kinases. Additionally, quantitative data and visualizations are presented to facilitate the adoption of this methodology in academic and industrial research settings.

Key Applications

  • Enzyme Activity Assays: 2F-ATP can be used as a surrogate for ATP to monitor the activity of a wide range of enzymes, including kinases, ATPases, and ligases.[3][4][5] The change in the 19F NMR signal of 2F-ATP upon enzymatic conversion to 2-fluoro-ADP (2F-ADP) or incorporation into a substrate provides a direct measure of enzyme activity.

  • Fragment-Based Drug Discovery (FBDD): 19F NMR screening with 2-FA containing fragments is a sensitive method for identifying and characterizing weak binders to protein targets.

  • Studying RNA Structure and Dynamics: this compound can be enzymatically incorporated into RNA, providing a site-specific probe to monitor conformational changes upon ligand binding or protein interaction.[6][7][8]

  • Binding Affinity Determination: The chemical shift perturbation of the 19F signal of a 2-FA probe upon binding to a target protein can be used to determine dissociation constants (Kd).[9]

Data Presentation

Table 1: Quantitative 19F NMR Data for this compound Probes
Probe MoleculeSystem19F Chemical Shift InformationDissociation Constant (Kd)Reference
2-Fluoroadenosine (F-AR)Human ErythrocytesIntracellular F-AR exhibits a chemical shift difference of 0.43 ± 0.03 ppm compared to extracellular F-AR.Not Reported[2]
2-Fluoro-ATP (2F-ATP)PurifiedChemical shift of -0.052 ppm.Not Applicable[2]
2-Fluoro-ATP (2F-ATP)GeneralPrincipal elements of the chemical shift tensor are 104, 12, and -116 ppm.Not Applicable[3][10]
2F-ATP incorporated into Gswapt RNAIn vitro transcriptionThe transcription efficiency is 1.9% (±0.4%) with 2F-ATP compared to 2.1% (±0.5%) with unlabeled ATP.Not Applicable[11][12]
Gswapt RNA with 2F-AThermal denaturationWithout ligand, ΔTm = 4 K (unlabeled vs. 19F-labeled). With ligand, ΔTm = 2 K.Not Applicable[11][12]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 2-Fluoro-ATP (2F-ATP)

This protocol describes a one-pot enzymatic synthesis of 2F-ATP starting from this compound and ribose. This method utilizes a cascade of enzymatic reactions to efficiently produce the desired triphosphate.[6]

Materials:

  • This compound

  • D-Ribose

  • ATP (for initial phosphorylation steps)

  • Phosphocreatine

  • Ribokinase

  • PRPP Synthetase

  • Adenine Phosphoribosyltransferase (APRT)

  • Adenylate Kinase

  • Creatine Kinase

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 10 mM KCl)

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

    • Reaction Buffer

    • This compound (to a final concentration of 1-5 mM)

    • D-Ribose (1.2 equivalents to this compound)

    • ATP (1.5 equivalents to this compound)

    • Phosphocreatine (3 equivalents to this compound)

  • Enzyme Addition: Add the enzymes to the reaction mixture. Optimal enzyme concentrations should be determined empirically, but a starting point is typically in the range of 0.1-1 U/mL for each enzyme.

    • Ribokinase

    • PRPP Synthetase

    • Adenine Phosphoribosyltransferase (APRT)

    • Adenylate Kinase

    • Creatine Kinase

  • Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by taking aliquots at different time points (e.g., 2, 4, 8, 24, 48, and 96 hours) and analyzing them by HPLC. A 90% yield can be expected within 96 hours.[6]

  • Reaction Quenching: Once the reaction has reached completion, quench it by heating at 95°C for 5 minutes to denature the enzymes.

  • Purification: Centrifuge the quenched reaction mixture to pellet the denatured enzymes. Purify the 2F-ATP from the supernatant using a suitable HPLC method (e.g., anion-exchange or reverse-phase chromatography).

  • Quantification and Storage: Quantify the purified 2F-ATP using its molar extinction coefficient. Lyophilize the purified product and store it at -80°C.

Protocol 2: 19F NMR-Based Kinase Activity and Inhibition Screening Assay

This protocol outlines a general procedure for a 19F NMR-based assay to screen for kinase inhibitors using 2F-ATP as the substrate. The assay monitors the conversion of 2F-ATP to 2F-ADP.

Materials:

  • Purified Kinase of interest

  • Kinase Substrate (peptide or protein)

  • 2F-ATP (from Protocol 1 or commercially available)

  • Assay Buffer (kinase-specific, typically containing Tris-HCl, MgCl2, and DTT)

  • Test compounds (dissolved in DMSO)

  • NMR tubes

  • NMR Spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the kinase in the assay buffer.

    • Prepare a stock solution of the kinase substrate in the assay buffer.

    • Prepare a stock solution of 2F-ATP in the assay buffer.

    • Prepare stock solutions of test compounds in DMSO.

  • Assay Reaction Setup (for a single well/tube):

    • To an NMR tube or a well in a 96-well plate, add the following:

      • Assay Buffer

      • Kinase (final concentration typically in the nM to low µM range)

      • Kinase Substrate (final concentration should be at or above its Km)

      • Test compound (or DMSO for control)

  • Initiate the Reaction: Add 2F-ATP to initiate the kinase reaction (final concentration typically in the µM to mM range).

  • 19F NMR Data Acquisition:

    • Immediately acquire a 1D 19F NMR spectrum (t=0).

    • Incubate the reaction at the optimal temperature for the kinase.

    • Acquire subsequent 1D 19F NMR spectra at various time points to monitor the reaction progress. The appearance of a new peak corresponding to 2F-ADP and a decrease in the 2F-ATP peak intensity will be observed.

  • Data Analysis:

    • Integrate the peaks corresponding to 2F-ATP and 2F-ADP at each time point.

    • Calculate the percentage of substrate conversion over time.

    • For inhibitor screening, compare the reaction rates in the presence of test compounds to the DMSO control. A reduction in the rate of 2F-ADP formation indicates inhibition.

    • For Ki determination, perform the assay with a range of inhibitor concentrations and fit the data to an appropriate inhibition model.

Mandatory Visualizations

Enzymatic_Synthesis_of_2F_ATP cluster_reactants Starting Materials cluster_products Products Ribose D-Ribose Ribose_P Ribose-5-Phosphate Ribose->Ribose_P ATP -> ADP F_Adenine This compound F_AMP 2-Fluoro-AMP F_Adenine->F_AMP ATP ATP Phosphocreatine Phosphocreatine F_ATP 2-Fluoro-ATP Phosphocreatine->F_ATP Creatine -> PRPP PRPP Ribose_P->PRPP ATP -> AMP PRPP->F_AMP F_ADP 2-Fluoro-ADP F_AMP->F_ADP ATP -> ADP F_ADP->F_ATP Ribokinase Ribokinase Ribokinase->Ribose_P PRPP_Synthetase PRPP Synthetase PRPP_Synthetase->PRPP APRT Adenine Phosphoribosyl- transferase APRT->F_AMP Adenylate_Kinase Adenylate Kinase Adenylate_Kinase->F_ADP Creatine_Kinase Creatine Kinase Creatine_Kinase->F_ATP

Caption: Enzymatic synthesis pathway for 2-fluoro-ATP.

F19_NMR_Kinase_Assay_Workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Reaction Setup cluster_nmr 3. 19F NMR Acquisition cluster_analysis 4. Data Analysis Kinase Kinase Solution Mix Combine Kinase, Substrate, and Inhibitor/DMSO Kinase->Mix Substrate Substrate Solution Substrate->Mix F_ATP 2F-ATP Solution Inhibitor Inhibitor Library Inhibitor->Mix Initiate Initiate with 2F-ATP Mix->Initiate Acquire_t0 Acquire Spectrum (t=0) Initiate->Acquire_t0 Incubate Incubate at Reaction Temperature Acquire_t0->Incubate Acquire_t Acquire Spectra over Time Incubate->Acquire_t Integrate Integrate 2F-ATP and 2F-ADP Peaks Acquire_t->Integrate Calculate Calculate % Conversion Integrate->Calculate Compare Compare Rates to Identify Hits Calculate->Compare

Caption: Workflow for a 19F NMR-based kinase inhibitor screen.

Conclusion

The this compound probe, particularly in the form of 2F-ATP, offers a robust and sensitive method for studying ATP-utilizing enzymes and RNA. The protocols and data presented here provide a framework for researchers to implement this powerful 19F NMR technique in their drug discovery and molecular biology research programs. The minimally perturbing nature of the fluorine label, combined with the high sensitivity and lack of background signal in 19F NMR, makes this an attractive approach for generating high-quality, quantitative data on biomolecular interactions and enzyme kinetics.

References

Synthesis and Purification of 2-Fluoroadenine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and purification of 2-Fluoroadenine, a key intermediate in the synthesis of various therapeutic agents. The following sections outline a common synthetic route from 2,6-diaminopurine and subsequent purification techniques to obtain high-purity this compound suitable for pharmaceutical development.

Synthesis of this compound via Diazotization of 2,6-Diaminopurine

A prevalent and efficient method for the synthesis of this compound involves the diazotization of the readily available starting material, 2,6-diaminopurine, followed by a fluorination reaction. This can be achieved through both batch and continuous flow processes.

Logical Workflow for this compound Synthesis

SynthesisWorkflow Start Start: 2,6-Diaminopurine Reagents Reagents: - Fluorinating Agent (e.g., HF/Pyridine) - Diazotizing Agent (e.g., NaNO2 or t-BuONO) Reaction Reaction: Diazotization & Fluorination Start->Reaction Reagents->Reaction Workup Work-up: - Quenching (e.g., with water) - Filtration Reaction->Workup Crude Crude this compound Workup->Crude Purification Purification Crude->Purification Pure Pure this compound Purification->Pure

Caption: General workflow for the synthesis of this compound.

Experimental Protocols: Synthesis

Protocol 1: Batch Synthesis of this compound

This protocol is adapted from a patented laboratory-scale procedure.

Materials:

  • 2,6-Diaminopurine

  • Hydrogen Fluoride/Pyridine complex (HF/Pyridine, ~70% HF)

  • Sodium Nitrite (NaNO₂) or tert-Butyl Nitrite (t-BuONO)

  • Demineralized Water

  • Reaction vessel with cooling and stirring capabilities

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a suitable reaction vessel, cool the HF/Pyridine complex to a temperature between -15°C and 0°C with vigorous stirring.

  • Addition of Starting Material: Slowly add 2,6-diaminopurine to the cooled HF/Pyridine solution in portions, maintaining the temperature below 20°C.

  • Diazotization: Cool the resulting suspension to approximately -15°C. Add the diazotizing agent (e.g., sodium nitrite) portion-wise over several hours, ensuring the temperature is maintained between -20°C and -12°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at a temperature between -5°C and 0°C for about 1.5 hours.

  • Quenching: Quench the reaction by carefully and quickly pouring the reaction mixture into pre-cooled demineralized water (2°C to 5°C) with vigorous stirring. A precipitate of crude this compound will form.

  • Isolation of Crude Product: After stirring for a short period, collect the precipitated solid by filtration.

Purification Techniques for this compound

High purity of this compound is crucial for its use in pharmaceutical applications. The following protocols describe common purification methods.

Purification Workflow

PurificationWorkflow Crude Crude this compound Wash Washing with Demineralized Water Crude->Wash Recrystal Recrystallization (e.g., pH-swing) Wash->Recrystal HPLC HPLC Purification Recrystal->HPLC Pure High-Purity This compound HPLC->Pure

Caption: Sequential purification methods for this compound.

Experimental Protocols: Purification

Protocol 2: Purification by Washing

This method can significantly improve the purity of the crude product directly after synthesis.[1]

Materials:

  • Crude this compound

  • Demineralized Water

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Initial Wash: Transfer the filtered crude this compound back into the reaction vessel.

  • Resuspension: Add a sufficient volume of demineralized water and stir the suspension for 10-15 minutes.

  • Filtration: Filter the solid material.

  • Repeat: Repeat the resuspension and filtration steps a total of five times.

  • Drying: Dry the washed this compound in a vacuum oven at 70-80°C until a constant weight is achieved.

Protocol 3: Purification by pH-Swing Crystallization

This technique is effective for removing impurities with different solubility profiles at varying pH levels.[2]

Materials:

  • Crude this compound

  • Water

  • Acetonitrile

  • Sodium Hydroxide (NaOH) solution

  • Acetic Acid

Procedure:

  • Dissolution: Dissolve the crude this compound in a mixture of water and acetonitrile.

  • Basification: Adjust the pH of the solution with sodium hydroxide to dissolve the this compound completely.

  • Acidification: Slowly add acetic acid to the solution to precipitate the purified this compound.

  • Isolation: Collect the precipitated crystals by filtration.

  • Washing and Drying: Wash the crystals with a suitable solvent (e.g., cold water or a water/acetonitrile mixture) and dry under vacuum.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification

For achieving the highest purity, reversed-phase HPLC is a powerful technique. The following is a general starting protocol that may require optimization.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Filter and degas all mobile phases before use.

General Elution Gradient:

Time (min)% Mobile Phase B
05
55
2595
3095
315
405

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the main peak of this compound.

  • Product Recovery: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Quantitative Data Summary

The following table summarizes typical yields and purity levels reported for the synthesis and purification of this compound.

MethodStarting MaterialReagentsYield (%)Purity (%)Reference
Synthesis (Batch) 2,6-DiaminopurineHF/Pyridine, NaNO₂55 - 65>98 (after washing)[1]
Purification (Washing) Crude this compoundDemineralized Water->99[1]
Purification (pH-Swing Crystallization) Crude this compoundWater, Acetonitrile, NaOH, Acetic Acid->98[2]

Note: Yields and purity are dependent on reaction scale, conditions, and the efficiency of the purification process. The provided data should be considered as representative examples.

Safety Considerations

  • Hydrogen Fluoride/Pyridine: This reagent is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Diazonium Compounds: Diazonium intermediates can be unstable and potentially explosive, especially when dry. It is crucial to maintain low temperatures during their formation and handling.

  • General Precautions: Researchers should consult the Safety Data Sheets (SDS) for all chemicals used and follow standard laboratory safety procedures.

References

Application Notes: 2-Fluoroadenine (2-FA) Based Negative Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroadenine (2-FA) is a toxic adenine antimetabolite used for the negative selection of cells expressing a functional adenine phosphoribosyltransferase (APT) gene. The principle of this selection system is based on the conversion of 2-FA into a toxic nucleotide analog by the APT enzyme. Cells with an active APT enzyme incorporate 2-FA, leading to the inhibition of essential cellular processes and subsequent cell death. Conversely, cells that have lost APT function, for instance through targeted gene knockout via CRISPR/Cas9, are unable to metabolize 2-FA and will survive in its presence. This makes 2-FA an effective counter-selection agent for isolating successfully edited cells in gene editing workflows.

Mechanism of Action

The selective toxicity of this compound is contingent on the presence of a functional adenine phosphoribosyltransferase (APT) enzyme. In wild-type cells, APT salvages adenine by converting it into adenosine monophosphate (AMP). When these cells are exposed to 2-FA, APT metabolizes it into 2-fluoroadenosine monophosphate. This is further phosphorylated to the highly toxic metabolite 2-fluoro-ATP. 2-fluoro-ATP acts as a potent inhibitor of DNA, RNA, and protein synthesis, ultimately triggering cell death. Cells lacking a functional APT gene cannot perform this conversion, rendering them resistant to the cytotoxic effects of 2-FA.

cluster_0 Wild-Type Cells (APT-positive) cluster_1 Mutant/Knockout Cells (APT-negative) FA_in_wt This compound APT_wt APT Enzyme FA_in_wt->APT_wt F_AMP 2-Fluoro-AMP APT_wt->F_AMP Metabolism F_ATP 2-Fluoro-ATP F_AMP->F_ATP Phosphorylation Inhibition Inhibition of DNA, RNA & Protein Synthesis F_ATP->Inhibition Death Cell Death Inhibition->Death FA_in_ko This compound APT_ko Non-functional APT FA_in_ko->APT_ko Survival Cell Survival APT_ko->Survival No Metabolism A 1. Cell Culture (Target Cell Line) B 2. Gene Editing (Transfect with CRISPR/Cas9 targeting APT gene) A->B C 3. Kill Curve Assay (Determine optimal 2-FA concentration) B->C D 4. Negative Selection (Culture cells in medium with 2-FA) C->D E 5. Isolation of Colonies (Pick and expand surviving colonies) D->E F 6. Verification (Confirm APT knockout via PCR/Sequencing) E->F

Application Notes and Protocols: 2-Fluoroadenine as a Tool for Studying DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroadenine (2-FA) is a purine analog that exhibits significant cytotoxicity in both proliferating and non-proliferating cells.[1] Its primary mechanism of action involves the inhibition of DNA, RNA, and protein synthesis.[1][2] Upon cellular uptake, 2-FA is converted into its active triphosphate form, this compound triphosphate (2-F-ATP), which can be incorporated into DNA and RNA. The incorporation of this analog disrupts normal cellular processes and can trigger cell death.

These properties make this compound a valuable tool for studying DNA repair pathways. By inducing DNA damage and interfering with the repair machinery, researchers can elucidate the roles of specific repair pathways, identify potential drug targets, and screen for novel therapeutics that modulate DNA repair. This document provides detailed application notes and protocols for utilizing 2-FA in the study of DNA repair.

Mechanism of Action in the Context of DNA Repair

This compound's utility as a tool in DNA repair studies stems from its multifaceted impact on cellular processes:

  • Induction of DNA Damage: The incorporation of 2-F-ATP into the DNA backbone creates a lesion that can be recognized by DNA repair machinery. This initiates a DNA damage response (DDR), which can be monitored to study the kinetics and efficiency of various repair pathways.

  • Inhibition of DNA Synthesis and Repair: 2-F-ATP acts as a competitive inhibitor and a substrate for DNA polymerases.[3][4] Its incorporation can lead to chain termination or create a distorted helix, stalling the replication and repair processes. This allows for the study of how cells cope with replication stress and DNA damage.

  • Modulation of DNA Repair Pathways: The presence of 2-FA-induced lesions can activate specific DNA repair pathways, such as Nucleotide Excision Repair (NER), Base Excision Repair (BER), and Mismatch Repair (MMR). By observing the cellular response to 2-FA, researchers can infer the involvement and interplay of these pathways. While direct evidence for 2-FA is limited, its nucleoside analog, fludarabine, is known to inhibit DNA repair processes.[5][6]

Data Presentation

Cytotoxicity of this compound and Related Compounds

The cytotoxic effects of this compound and its derivatives are cell-line dependent. The following table summarizes available IC50 values.

CompoundCell LineIC50 (µM)Exposure TimeReference
This compoundCEM (T-cell leukemia)~24 hours[7]
This compoundMRC-5 (normal lung fibroblast)Cytotoxic up to 1000 µM96 hours[7]
This compoundBalb-3T3 (mouse fibroblast)Inhibits DNA/RNA/protein synthesis at 0.22, 2.2, 22 µM30 hours[7]
Fludarabine (F-ara-A)K562 (chronic myelogenous leukemia)0.00572 hours[2]
Compound 1 (Oleoyl hybrid)HCT116 (colon cancer)22.4Not Specified[8]
Compound 2 (Oleoyl hybrid)HCT116 (colon cancer)0.34Not Specified[8]

Note: The IC50 values can vary significantly based on the assay method, cell density, and specific experimental conditions. It is recommended to perform a dose-response curve for each new cell line.

Signaling Pathways and Experimental Workflows

This compound's Impact on DNA Damage and Repair

DNA_Damage_Repair_Pathway This compound This compound 2-F-ATP 2-F-ATP This compound->2-F-ATP Phosphorylation DNA Incorporation DNA Incorporation 2-F-ATP->DNA Incorporation DNA Polymerase DNA Damage DNA Damage DNA Incorporation->DNA Damage Replication Fork Stalling Replication Fork Stalling DNA Incorporation->Replication Fork Stalling DNA Repair Pathways DNA Repair Pathways DNA Damage->DNA Repair Pathways Replication Fork Stalling->DNA Repair Pathways NER NER DNA Repair Pathways->NER BER BER DNA Repair Pathways->BER MMR MMR DNA Repair Pathways->MMR Apoptosis Apoptosis DNA Repair Pathways->Apoptosis If repair fails

Figure 1: 2-FA metabolic activation and induction of DNA damage response.

Experimental Workflow for Studying 2-FA Effects

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays cluster_2 Mechanism of Action Studies Seed Cells Seed Cells Treat with 2-FA Treat with 2-FA Seed Cells->Treat with 2-FA Cell Viability Assay (MTT/XTT) Cell Viability Assay (MTT/XTT) Treat with 2-FA->Cell Viability Assay (MTT/XTT) DNA Damage Assay (Comet Assay) DNA Damage Assay (Comet Assay) Treat with 2-FA->DNA Damage Assay (Comet Assay) DDR Marker Staining (γ-H2AX) DDR Marker Staining (γ-H2AX) Treat with 2-FA->DDR Marker Staining (γ-H2AX) In Vitro Repair Assay In Vitro Repair Assay Treat with 2-FA->In Vitro Repair Assay Protein-DNA Binding Assay (EMSA) Protein-DNA Binding Assay (EMSA) Treat with 2-FA->Protein-DNA Binding Assay (EMSA) Target Engagement Assay (CETSA) Target Engagement Assay (CETSA) Treat with 2-FA->Target Engagement Assay (CETSA) Protein Expression/Complex Analysis (MS) Protein Expression/Complex Analysis (MS) Treat with 2-FA->Protein Expression/Complex Analysis (MS)

Figure 2: General workflow for investigating 2-FA's role in DNA repair.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on a cell line of interest.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (2-FA) stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 2-FA in complete medium. Remove the old medium from the wells and add 100 µL of the 2-FA dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest 2-FA concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Alkaline Comet Assay

This assay measures DNA strand breaks in individual cells.

Materials:

  • Treated and control cells

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Comet slides or pre-coated slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix cell suspension with molten LMPA (at 37°C) at a 1:10 ratio (v/v). Pipette the mixture onto a pre-coated slide and cover with a coverslip. Allow the agarose to solidify on a cold plate.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis in the same buffer at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.

  • Staining: Stain the slides with a DNA stain according to the manufacturer's instructions.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 comets per sample using comet scoring software to quantify DNA damage (e.g., tail moment, tail length).

Protocol 3: γ-H2AX Immunofluorescence Staining

This protocol detects the phosphorylation of histone H2AX, a marker for DNA double-strand breaks.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-phospho-H2AX)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and treat with 2-FA as desired.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips on microscope slides using mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software.

Conclusion

This compound is a potent cytotoxic agent that can be effectively utilized as a tool to investigate the intricate network of DNA repair pathways. By inducing DNA damage and interfering with DNA synthesis, 2-FA allows researchers to probe the cellular response to genotoxic stress. The protocols provided herein offer a starting point for characterizing the effects of 2-FA and for exploring its potential in the development of novel anticancer strategies that target DNA repair mechanisms. Further research is warranted to fully elucidate the specific interactions of 2-FA with individual DNA repair proteins and to expand its application in the field of drug discovery.

References

Application Notes and Protocols for Generating 2-Fluoroadenine Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroadenine (2-FA) is a purine analog that exhibits cytotoxic effects on cancer cells by primarily inhibiting RNA and protein synthesis, making it a compound of interest in oncology research.[1] The development of resistance to such therapeutic agents is a significant challenge in cancer treatment. Understanding the mechanisms underlying 2-FA resistance is crucial for the development of novel strategies to overcome this limitation. One of the primary in vitro tools for studying drug resistance is the generation and characterization of drug-resistant cell lines.

These application notes provide a detailed protocol for establishing this compound resistant cancer cell lines using a dose-escalation method. Furthermore, we describe key molecular changes associated with 2-FA resistance, including the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of deoxycytidine kinase (dCK), an enzyme crucial for the activation of many nucleoside analogs.[2]

Mechanisms of this compound Action and Resistance

This compound, a metabolite of the chemotherapeutic agent fludarabine, is incorporated into the DNA and RNA of cancer cells, leading to the inhibition of DNA and RNA synthesis and ultimately inducing apoptosis.[1][3] Resistance to 2-FA can arise through various mechanisms, including:

  • Decreased drug activation: Downregulation of enzymes like deoxycytidine kinase (dCK) that are required to phosphorylate 2-FA into its active form.[2]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.

  • Alterations in downstream signaling pathways: Upregulation of anti-apoptotic proteins, such as Bcl-2, which prevents the induction of programmed cell death.[2][4]

This document provides protocols to generate and characterize cell lines with acquired resistance to this compound, focusing on the well-documented roles of dCK and Bcl-2 in fludarabine resistance as a model.[2]

Experimental Protocols

1. Determination of the Initial Inhibitory Concentration (IC50) of this compound

Before generating resistant cell lines, it is essential to determine the initial sensitivity of the parental cell line to this compound by establishing its IC50 value.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (2-FA)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium. A starting range of 0.1 µM to 100 µM is recommended.

  • Remove the medium from the wells and replace it with the medium containing the various concentrations of 2-FA. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve 2-FA).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, assess cell viability using a chosen cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the log of the 2-FA concentration and determine the IC50 value using non-linear regression analysis.

2. Generation of this compound Resistant Cell Lines by Dose-Escalation

This protocol describes the gradual exposure of a parental cell line to increasing concentrations of this compound to select for a resistant population.[5][6]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound (2-FA)

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

Protocol:

  • Initial Exposure: Begin by culturing the parental cells in their complete growth medium supplemented with this compound at a concentration equal to the determined IC50 value.

  • Monitoring and Recovery: Initially, a significant level of cell death is expected. Monitor the cells daily. The culture may need to be maintained for 1-2 weeks at this concentration until the surviving cells start to proliferate and reach approximately 70-80% confluency.

  • Dose Escalation: Once the cells are growing steadily in the presence of the initial 2-FA concentration, subculture them and increase the concentration of 2-FA by 1.5 to 2-fold.

  • Iterative Selection: Repeat the process of monitoring for recovery and proliferation. This cycle of recovery and dose escalation can take several months. If at any point the majority of cells die and do not recover, the culture should be reverted to the previous, lower concentration of 2-FA for a few more passages before attempting to increase the concentration again.

  • Cryopreservation: It is crucial to cryopreserve cells at each stage of resistance development. This creates a valuable resource of cell lines with varying degrees of resistance and serves as a backup.

  • Maintenance of Resistant Phenotype: Once a cell line that can proliferate in a significantly higher concentration of 2-FA (e.g., 10-fold or higher than the parental IC50) is established, it should be continuously cultured in the presence of that concentration of 2-FA to maintain the resistant phenotype.

  • Characterization of Resistance: The newly generated resistant cell line should be characterized by determining its IC50 for this compound and comparing it to the parental cell line. The resistance index (RI) can be calculated as follows: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)

Data Presentation

Table 1: Characterization of a Hypothetical this compound Resistant Cell Line

This table provides an example of the data that should be generated to characterize the resistant cell line. The data presented here is based on published findings for the closely related drug, fludarabine, in mantle cell lymphoma cell lines.[2]

Cell LineThis compound IC50 (µM)Resistance Index (RI)Relative Bcl-2 Expression (Fold Change)Relative dCK Expression (Fold Change)
Parental1.51.01.01.0
2-FA Resistant10066.7>5.0<0.2

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams were created using Graphviz (DOT language) to visualize the experimental workflow and the key signaling pathways involved in this compound action and resistance.

G cluster_workflow Experimental Workflow: Generating 2-FA Resistant Cell Lines start Parental Cell Line ic50 Determine IC50 of 2-FA start->ic50 culture Culture cells with IC50 concentration of 2-FA ic50->culture monitor Monitor for cell recovery and proliferation culture->monitor escalate Increase 2-FA concentration (1.5-2x) monitor->escalate If cells recover characterize Characterize resistant line: - New IC50 - Protein expression monitor->characterize After multiple cycles escalate->culture cryo Cryopreserve cells at each stage escalate->cryo resistant_line 2-FA Resistant Cell Line characterize->resistant_line

Caption: Experimental workflow for generating this compound resistant cell lines.

G cluster_sensitive 2-FA Action in Sensitive Cells FA_ext This compound (extracellular) FA_int This compound (intracellular) FA_ext->FA_int FA_MP 2-FA Monophosphate FA_int->FA_MP Phosphorylation dCK dCK dCK->FA_MP FA_TP 2-FA Triphosphate (Active form) FA_MP->FA_TP DNA_RNA Inhibition of DNA/RNA Synthesis FA_TP->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Bax_Bak->Apoptosis Promotes

Caption: Signaling pathway of this compound-induced apoptosis in sensitive cancer cells.

G cluster_resistant Mechanisms of 2-FA Resistance FA_ext This compound (extracellular) FA_int This compound (intracellular) FA_ext->FA_int FA_MP 2-FA Monophosphate FA_int->FA_MP Reduced Phosphorylation dCK dCK (Downregulated) dCK->FA_MP Apoptosis Apoptosis (Inhibited) Bcl2 Bcl-2 (Upregulated) Bax_Bak Bax/Bak Bcl2->Bax_Bak Strongly Inhibits Bax_Bak->Apoptosis Promotes

Caption: Key mechanisms of acquired resistance to this compound.

References

Troubleshooting & Optimization

off-target effects of 2-Fluoroadenine in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Fluoroadenine (2-FA)

Welcome to the technical support center for this compound (2-FA). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and understand the potential off-target effects of 2-FA in mammalian cells.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing much higher cytotoxicity than expected in our cell line, even at low concentrations. What could be the cause?

A1: This is a common observation. Unlike many anti-cancer agents that primarily target rapidly dividing cells, this compound is a toxic purine analog that exhibits cytotoxicity in both proliferating and non-proliferating cells.[1] Its primary mechanism involves the potent inhibition of RNA and protein synthesis, which are essential processes for all cells, regardless of their proliferative status.[2] Therefore, even quiescent or slow-growing mammalian cells will be sensitive to 2-FA treatment.

Q2: Our cells have suddenly developed resistance to this compound. What is the likely mechanism?

A2: The most probable cause of resistance is a change in the metabolic activation pathway of 2-FA. 2-FA is a prodrug that must be phosphorylated to its active triphosphate form (F-ara-ATP) to exert its cytotoxic effects. The initial and rate-limiting step is performed by the enzyme deoxycytidine kinase (dCK).[3] Cells can develop resistance by downregulating or losing the expression of dCK, preventing the activation of 2-FA.[3]

  • Troubleshooting Step: Perform a western blot to check the expression levels of dCK in your resistant cells compared to the parental, sensitive cell line.

Another possibility, if you are using 2-FA for counterselection, is a mutation in the adenine phosphoribosyltransferase (APT) gene. Wild-type APT converts 2-FA into a toxic metabolite; thus, APT knockout mutants are resistant.[4][5]

Q3: What are the primary molecular targets and ?

A3: The primary "on-target" effect of 2-FA, when used as an anticancer agent, is the disruption of nucleic acid synthesis. However, these effects can be considered "off-target" if you are using 2-FA for a different purpose (e.g., as a selection agent).

  • Inhibition of RNA & Protein Synthesis: 2-FA is known to potently interrupt RNA and protein synthesis.[2] Studies in CEM cells showed that 2 µM of 2-FA could inhibit cell growth by targeting enzymes involved in these processes.[1]

  • Inhibition of DNA Synthesis: The active triphosphate form of the related compound fludarabine (F-ara-A), F-ara-ATP, is a known inhibitor of DNA polymerase alpha and ribonucleotide reductase, which directly halts DNA replication.[6] 2-FA also inhibits DNA synthesis, though often to a lesser extent than RNA or protein synthesis initially.[1]

  • Induction of Apoptosis: 2-FA and its nucleoside analog, F-ara-A, are potent inducers of apoptosis (programmed cell death) in various cancer cells, including chronic lymphocytic leukemia (CLL).[7] This is characterized by DNA fragmentation into nucleosomal-sized multimers.[7]

Q4: We are seeing unexpected changes in cell signaling pathways unrelated to DNA/RNA synthesis. Is this a known off-target effect?

A4: While the primary off-target effects are related to nucleic acid metabolism, the profound cellular stress caused by inhibiting RNA and protein synthesis can indirectly trigger numerous signaling pathways. For example, the related nucleoside analog fludarabine (F-ara-A) has been shown to interact with the kinase inhibitor UCN-01 to potentiate apoptosis through mitochondrial damage and caspase activation.[8] The cellular stress induced by 2-FA could similarly activate stress-response pathways (e.g., JNK, p38) or modulate the activity of cell cycle checkpoint proteins.

  • Troubleshooting Step: To investigate unexpected pathway modulation, use a targeted western blot array or a kinase activity screen to profile changes in key signaling nodes upon 2-FA treatment.

Q5: How can I design my experiment to minimize or account for the off-target effects of this compound?

A5:

  • Dose-Response Curve: Always perform a thorough dose-response and time-course experiment to identify the minimal concentration and duration of 2-FA treatment required to achieve your desired primary effect. This will minimize broader off-target cytotoxicity.

  • Use a Negative Control: If you are studying a specific pathway and suspect 2-FA has off-target effects, include a "dead" or inactive analog of your primary target molecule that should not respond to 2-FA.

  • Rescue Experiments: If possible, perform a rescue experiment. For example, if you hypothesize an off-target effect on a specific kinase, overexpressing a 2-FA-resistant mutant of that kinase might rescue the phenotype.

  • Orthogonal Approaches: Confirm your findings using an alternative method that does not rely on 2-FA, such as RNAi or CRISPR-Cas9, to ensure the observed phenotype is not a compound-specific off-target effect.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data on the cytotoxic and metabolic effects of this compound from published studies.

Table 1: Cytotoxicity of this compound in Mammalian Cell Lines

Cell LineConcentration RangeDurationObserved EffectCitation
MRC-5 (Non-proliferating)0 - 1000 µM96 hoursExhibits cytotoxicity[1]
CEM (Leukemia)2 µM4 hoursInhibition of cell growth[1]
Mino (Mantle Cell Lymphoma)~1-2 µMNot specifiedLD100 (for related prodrug Fludarabine)[3]

Table 2: Inhibition of Macromolecule Synthesis by this compound

Cell LineConcentrationDurationTarget ProcessInhibition LevelCitation
Balb-3T3 0.22, 2.2, 22 µM30 hoursProtein SynthesisDose-dependent inhibition[1]
Balb-3T3 0.22, 2.2, 22 µM30 hoursRNA SynthesisDose-dependent inhibition[1]
Balb-3T3 0.22, 2.2, 22 µM30 hoursDNA SynthesisDose-dependent inhibition[1]

Visualizations: Pathways and Workflows

cluster_0 Metabolic Activation & Primary Targets cluster_1 Downstream Effects FA This compound (Extracellular) FA_in This compound (Intracellular) FA->FA_in Transport FAMP 2-Fluoro-AMP FA_in->FAMP Rate-limiting step FADP 2-Fluoro-ADP FAMP->FADP FATP 2-Fluoro-ATP (Active Form) FADP->FATP RNR Ribonucleotide Reductase FATP->RNR Inhibits DNAP DNA Polymerase α FATP->DNAP Inhibits RNAP RNA Polymerase FATP->RNAP Inhibits (Incorporation) dCK dCK (Deoxycytidine Kinase) dCK->FAMP AK Adenylate Kinase AK->FADP NDPK NDP Kinase NDPK->FATP DNAsyn DNA Synthesis Inhibition RNR->DNAsyn DNAP->DNAsyn RNAsyn RNA Synthesis Inhibition RNAP->RNAsyn Ribosome Protein Synthesis PROsyn Protein Synthesis Inhibition Ribosome->PROsyn Apoptosis Apoptosis DNAsyn->Apoptosis RNAsyn->Ribosome Leads to RNAsyn->Apoptosis PROsyn->Apoptosis

Caption: Metabolic activation of this compound and its downstream effects.

start Experiment Start: Unexpected Result with 2-FA q_cyto Is cytotoxicity higher than expected? start->q_cyto a_cyto_yes Cause: 2-FA is toxic to non-proliferating cells. Action: Re-evaluate dose and treatment time. q_cyto->a_cyto_yes Yes q_resist Are cells showing resistance/no effect? q_cyto->q_resist No end_node Refined Experiment a_cyto_yes->end_node a_resist_yes Cause: Downregulation of dCK or mutation in APT. Action: Check dCK protein levels via Western Blot. q_resist->a_resist_yes Yes q_pathway Are non-target pathways being modulated? q_resist->q_pathway No a_resist_yes->end_node a_pathway_yes Cause: Cellular stress response or unknown kinase interactions. Action: Profile pathway changes with antibody arrays or kinase assays. q_pathway->a_pathway_yes Yes q_pathway->end_node No a_pathway_yes->end_node

Caption: Troubleshooting workflow for experiments using this compound.

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol provides a method to quantify the cytotoxic effects of this compound.

  • Cell Plating: Seed mammalian cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 2-FA. Include "vehicle-only" (e.g., DMSO) and "no treatment" controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.

Protocol 2: Western Blot for Deoxycytidine Kinase (dCK) Expression

This protocol is for troubleshooting 2-FA resistance by checking the level of its activating enzyme.

  • Cell Lysis: Grow both sensitive (parental) and suspected resistant cells to ~80-90% confluency. Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and run electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for dCK (diluted according to the manufacturer's instructions) overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Compare the band intensity of dCK in the resistant cell line to the sensitive cell line, normalizing to the loading control. A significantly reduced or absent band in the resistant line indicates dCK downregulation.

References

Technical Support Center: Understanding and Overcoming Cellular Resistance to 2-Fluoroadenine (Fludarabine)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cellular resistance to 2-Fluoroadenine (Fludarabine).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Fludarabine)?

A1: this compound, a fluorinated purine analogue, is a prodrug that requires intracellular activation.[1][2] Once transported into the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (F-ara-AMP).[2] This is the rate-limiting step in its activation.[2] F-ara-AMP is further phosphorylated to the active triphosphate form, F-ara-ATP.[1] F-ara-ATP exerts its cytotoxic effects by inhibiting DNA synthesis, DNA repair, and ribonucleotide reductase, ultimately inducing apoptosis.[3][4][5]

Q2: My cells have developed resistance to this compound. What are the most common underlying mechanisms?

A2: The most frequently observed mechanisms of resistance to this compound include:

  • Reduced activation of the prodrug: This is most commonly due to a deficiency or downregulation of the enzyme deoxycytidine kinase (dCK), which is essential for the initial phosphorylation of this compound.[1][2][6]

  • Defects in apoptotic signaling pathways: Mutations or deletions in the TP53 gene, leading to a non-functional p53 protein, are strongly associated with resistance.[7][8][9] The p53 protein plays a crucial role in initiating apoptosis in response to DNA damage caused by the drug.

  • Enhanced DNA repair capacity: Cells with increased DNA repair capabilities can more effectively counteract the DNA damage induced by F-ara-ATP.[5][9]

  • Alterations in cellular transport: Changes in the expression or function of nucleoside transporters, which are responsible for the uptake of this compound into the cell, can contribute to resistance.[10][11]

  • Upregulation of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins, such as Bcl-2, can inhibit the induction of apoptosis.[2]

Q3: How can I determine if reduced deoxycytidine kinase (dCK) activity is the cause of resistance in my cell line?

A3: You can investigate the role of dCK in this compound resistance through several experimental approaches:

  • Enzyme Activity Assay: Measure the dCK activity in your resistant cell line and compare it to the parental, sensitive cell line. A significant decrease in dCK activity in the resistant line would be a strong indicator.

  • Western Blotting: Analyze the protein expression levels of dCK in both sensitive and resistant cells. A marked downregulation or absence of the dCK protein in the resistant cells is a common finding.[2]

  • Quantitative PCR (qPCR): Measure the mRNA expression levels of the DCK gene. Lower mRNA levels in resistant cells can suggest transcriptional downregulation.[6]

  • Cross-resistance Profile: Test the sensitivity of your resistant cells to other nucleoside analogues that are also activated by dCK, such as cytarabine (Ara-C), cladribine, and gemcitabine.[2] Cross-resistance to these agents would further support the involvement of dCK deficiency.[2]

Q4: What is the role of the p53 tumor suppressor protein in this compound resistance?

A4: The p53 protein is a critical mediator of the cellular response to DNA damage. This compound treatment induces a p53-dependent gene expression response that promotes apoptosis.[8] In cells with non-functional p53, due to mutations or deletions, this apoptotic response is impaired, leading to drug resistance.[7][9] Studies have shown a high frequency of TP53 mutations and deletions in patients with fludarabine-refractory chronic lymphocytic leukemia (CLL).[9][12]

Q5: Can alterations in signaling pathways other than apoptosis contribute to resistance?

A5: Yes, deregulated signaling pathways have been implicated in this compound resistance. For instance, studies have suggested that deregulated MAPK signaling may be involved in mediating drug resistance in CLL.[13][14]

Troubleshooting Guides

Issue 1: Unexpectedly high cell viability in this compound-treated cultures.

Possible Cause Troubleshooting Step
Development of Resistance Verify the resistance phenotype by performing a dose-response curve and calculating the IC50 value. Compare this to the parental cell line.
Reduced dCK Activity Assess dCK expression and activity as described in FAQ Q3.
p53 Pathway Defects Sequence the TP53 gene to check for mutations. Analyze p53 protein expression and phosphorylation upon drug treatment.[7]
Suboptimal Drug Concentration Ensure the correct concentration of this compound is being used. Titrate the drug to determine the optimal cytotoxic concentration for your specific cell line.
Drug Inactivation Check for the presence of high levels of 5'-nucleotidases, which can dephosphorylate the active drug metabolites.[3]

Issue 2: No significant increase in apoptosis markers (e.g., caspase activation, Annexin V staining) after this compound treatment.

Possible Cause Troubleshooting Step
Impaired Apoptotic Signaling Investigate the p53 pathway (see above). Analyze the expression of pro- and anti-apoptotic Bcl-2 family proteins.[2]
Increased DNA Repair Evaluate the expression and activity of key DNA repair proteins.[9]
Incorrect Timepoint for Analysis Perform a time-course experiment to determine the optimal timepoint for observing maximal apoptosis after drug treatment.
Cell Line-Specific Resistance Some cell lines may have intrinsic resistance mechanisms. Consider using a different, more sensitive cell line for comparison.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound resistance.

Table 1: Fold Resistance to 2-F-Ara-A in Resistant Leukemia Cell Lines

Cell LineParental Cell LineFold Resistance to 2-F-Ara-AReference
JOK-1/F-Ara-AJOK-1 (human hairy cell leukemia)>55[1]
L1210/F-Ara-AL1210 (mouse leukemia)>29[1]

Table 2: Intracellular Accumulation of 2-F-Ara-ATP in Resistant Cell Lines

Resistant Cell Line% of 2-F-Ara-ATP relative to Parent Cell LineReference
JOK-1/F-Ara-A C32.6%[1]
L1210/F-Ara-A C16%[1]
L1210/F-Ara-A C73.7%[1]

Experimental Protocols

Protocol 1: Assessment of Deoxycytidine Kinase (dCK) Activity

This protocol provides a general workflow for measuring dCK activity in cell lysates.

experimental_workflow_dck_assay start Start: Culture sensitive and resistant cell lines harvest Harvest cells and prepare cytosolic extracts start->harvest protein_quant Determine protein concentration (e.g., Bradford assay) harvest->protein_quant reaction_setup Set up reaction mixture: - Cell extract - [3H]deoxycytidine (substrate) - ATP, MgCl2, DTT protein_quant->reaction_setup incubation Incubate at 37°C reaction_setup->incubation spotting Spot reaction mixture onto DE-81 filter paper discs incubation->spotting washing Wash discs to remove unphosphorylated substrate spotting->washing scintillation Measure radioactivity of phosphorylated product by liquid scintillation counting washing->scintillation analysis Calculate dCK activity (pmol/min/mg protein) scintillation->analysis end End: Compare dCK activity between cell lines analysis->end

Caption: Workflow for dCK activity assay.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the steps for quantifying apoptosis using flow cytometry.

experimental_workflow_apoptosis_assay start Start: Seed cells and treat with this compound harvest Harvest cells (including supernatant) start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in Annexin V binding buffer wash->resuspend stain Add FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate acquire Acquire data on a flow cytometer incubate->acquire analyze Analyze data to quantify: - Live cells (Annexin V-/PI-) - Early apoptotic cells (Annexin V+/PI-) - Late apoptotic/necrotic cells (Annexin V+/PI+) acquire->analyze end End: Compare apoptosis levels between treated and untreated cells analyze->end

Caption: Workflow for apoptosis analysis.

Signaling Pathways and Logical Relationships

Diagram 1: this compound Activation and Mechanism of Action

This diagram illustrates the intracellular activation of this compound and its primary cytotoxic effects.

fludarabine_activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fludarabine This compound (Fludarabine) ENT ENT Fludarabine->ENT Transport F_ara_A F-ara-A F_ara_AMP F-ara-AMP F_ara_A->F_ara_AMP F_ara_ADP F-ara-ADP F_ara_AMP->F_ara_ADP F_ara_ATP F-ara-ATP (Active Metabolite) F_ara_ADP->F_ara_ATP DNA_synthesis Inhibition of DNA Synthesis F_ara_ATP->DNA_synthesis DNA_repair Inhibition of DNA Repair F_ara_ATP->DNA_repair RNR Inhibition of Ribonucleotide Reductase F_ara_ATP->RNR dCK dCK dCK->F_ara_AMP AMPK AMPK AMPK->F_ara_ADP NDPK NDPK NDPK->F_ara_ATP Apoptosis Apoptosis DNA_synthesis->Apoptosis DNA_repair->Apoptosis RNR->Apoptosis ENT->F_ara_A

Caption: Fludarabine activation pathway.

Diagram 2: p53-Mediated Apoptosis in Response to this compound

This diagram shows the central role of p53 in inducing apoptosis following DNA damage by this compound.

p53_apoptosis_pathway F_ara_ATP F-ara-ATP DNA_damage DNA Damage F_ara_ATP->DNA_damage p53_activation p53 Activation (Phosphorylation) DNA_damage->p53_activation p21 p21 p53_activation->p21 Upregulates Bax Bax p53_activation->Bax Upregulates PUMA PUMA p53_activation->PUMA Upregulates Cell_cycle_arrest Cell Cycle Arrest p21->Cell_cycle_arrest Apoptosis Apoptosis Bax->Apoptosis PUMA->Apoptosis Resistance Resistance p53_mutation p53 Mutation/ Deletion p53_mutation->p53_activation Blocks p53_mutation->Resistance

Caption: p53-mediated apoptosis pathway.

References

Technical Support Center: Optimizing 2-Fluoroadenine (2-FA) for Effective Selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Fluoroadenine (2-FA) for effective cell selection. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful implementation of your 2-FA-based selection strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-FA) and how does it work for cell selection?

A1: this compound (2-FA) is a toxic adenine antimetabolite. Its selection mechanism relies on the activity of the enzyme adenine phosphoribosyltransferase (APT). In cells with a functional APT gene (wildtype), 2-FA is converted into a toxic ATP analog, leading to the inhibition of RNA and protein synthesis and ultimately cell death.[1][2] Conversely, cells that have a non-functional or knocked-out APT gene are unable to metabolize 2-FA and are therefore resistant to its toxic effects, allowing for their selective survival and proliferation.[1][3]

Q2: What are the common applications of 2-FA in research?

A2: 2-FA is primarily used as a counter-selection agent in genetic engineering and molecular biology. Its main application is to select for cells in which the APT gene has been successfully knocked out or mutated.[1][3] This is particularly useful in gene editing workflows, such as those employing CRISPR-Cas systems, to enrich for successfully edited cells.[3][4][5]

Q3: What is a typical starting concentration for 2-FA selection?

A3: The optimal concentration of 2-FA is highly dependent on the cell type and specific experimental conditions. However, based on published studies, a common starting range is between 10 µM and 100 µM.[4][5] It is crucial to perform a dose-response (kill curve) experiment to determine the minimal concentration that effectively kills non-resistant cells while allowing for the survival of resistant cells.

Q4: How long should I expose my cells to 2-FA for selection?

A4: The duration of 2-FA selection can vary depending on the cell type's doubling time and the efficiency of the gene editing or knockout procedure. Typically, selection is carried out for a period of 7 to 14 days, or until the non-transfected/non-edited control cells have completely died.[6] Continuous monitoring of the cells is essential to determine the appropriate endpoint.

Q5: Can 2-FA be used in combination with other selection agents?

A5: Yes, 2-FA can be used in conjunction with other selection markers. For instance, in a gene knockout experiment, a plasmid containing a positive selection marker (e.g., an antibiotic resistance gene) can be used to select for successfully transfected cells, followed by 2-FA counter-selection to isolate cells with the desired gene knockout.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell death in the resistant population 2-FA concentration is too high.Perform a dose-response (kill curve) experiment to determine the optimal, lowest effective concentration.
Off-target effects of 2-FA.Ensure the purity of the 2-FA solution. Consider reducing the duration of the selection period.
No or inefficient killing of wildtype cells 2-FA concentration is too low.Increase the 2-FA concentration. Confirm the potency of your 2-FA stock.
Inactivation of 2-FA.Prepare fresh 2-FA solutions for each experiment. 2-FA can be labile, especially at 37°C.[6]
Cell density is too high.Seed cells at a lower density to ensure adequate exposure of all cells to the selection agent.
Inconsistent selection results Variation in cell passage number or confluency.Use cells with a consistent passage number and ensure a standardized cell confluency at the start of selection.[6]
Inaccurate 2-FA concentration.Calibrate pipettes and ensure accurate preparation of the 2-FA stock and working solutions.
Slow growth of resistant colonies Residual toxicity of 2-FA.After the initial selection period, consider transferring the resistant colonies to a fresh medium without 2-FA to allow for recovery and expansion.
Suboptimal culture conditions.Ensure that all other culture parameters (e.g., media, temperature, CO2) are optimal for your specific cell type.

Experimental Protocols

Determining the Optimal 2-FA Concentration (Kill Curve Assay)

This protocol outlines the steps to determine the minimum concentration of 2-FA required to effectively kill your specific wildtype cell line.

Materials:

  • Your wildtype cell line of interest

  • Complete cell culture medium

  • This compound (2-FA) stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: One day prior to the experiment, seed your wildtype cells into a 96-well plate at a density that will result in approximately 50-70% confluency on the day of treatment.

  • Prepare 2-FA Dilutions: Prepare a series of 2-FA dilutions in a complete cell culture medium. A suggested range of final concentrations is 0 µM (control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 75 µM, and 100 µM. Prepare enough volume for each concentration to treat triplicate wells.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of 2-FA.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Monitor Cell Viability: Observe the cells daily under a microscope. After a predetermined time course (e.g., 3, 5, and 7 days), assess cell viability using your chosen assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the 2-FA concentration for each time point. The optimal concentration for selection is the lowest concentration that results in complete or near-complete cell death of the wildtype cells within a reasonable timeframe (e.g., 7-10 days).

Selection of APT-deficient Cells using 2-FA

This protocol describes the general steps for selecting cells with a non-functional APT gene following a gene editing experiment.

Materials:

  • Transfected/edited cell population

  • Wildtype (non-transfected) control cells

  • Complete cell culture medium

  • Optimal concentration of 2-FA (determined from the kill curve assay)

  • Appropriate cell culture plates or flasks

Procedure:

  • Cell Plating: Plate the transfected/edited cell population and the wildtype control cells at a low density in separate culture vessels.

  • Initiate Selection: 24-48 hours after plating, replace the medium with a fresh complete medium containing the predetermined optimal concentration of 2-FA.

  • Maintain Selection: Replace the 2-FA-containing medium every 2-3 days to maintain selective pressure.

  • Monitor Cell Growth: Regularly monitor the plates for the appearance of resistant colonies and the death of the wildtype control cells.

  • Isolate Resistant Colonies: Once distinct colonies of resistant cells are visible and the control cells are dead, carefully isolate the colonies using cloning cylinders or by manual picking.

  • Expand Clones: Transfer each isolated colony to a new culture vessel with a standard growth medium (without 2-FA) to expand the clonal population for further analysis.

Data Presentation

Table 1: Exemplary 2-FA Concentrations for Selection in Various Organisms

OrganismCell Type/Stage2-FA Concentration (µM)OutcomeReference
Phytophthora palmivoraMycelium10Slightly reduced growth[4][5]
Phytophthora palmivoraMycelium50Complete growth inhibition[4][5]
Phytophthora palmivoraZoospore Germination100Abolished germination[4][5]
EctocarpusN/A20Effective for counter-selection[4]
Physcomitrium patensN/A10Effective for counter-selection[4]
Phaeodactylum tricornutumN/A10Effective for counter-selection[4]
Human CEM cellsLymphoblastic Leukemia2Inhibited cell growth[7]
Human MRC-5 cellsFetal Lung Fibroblast0-1000Exhibited cytotoxicity[7]
Mouse Balb-3T3 cellsFibroblast0.22, 2.2, 22Inhibited protein, RNA, and DNA synthesis[7]

Visualizations

Caption: Mechanism of this compound selection in wildtype versus APT-deficient cells.

Optimization_Workflow start Start: Wildtype Cell Line seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare 2-FA serial dilutions seed_cells->prepare_dilutions treat_cells Treat cells with 2-FA prepare_dilutions->treat_cells incubate Incubate for 3-10 days treat_cells->incubate viability_assay Perform cell viability assay incubate->viability_assay analyze_data Analyze data and plot kill curve viability_assay->analyze_data determine_conc Determine minimum lethal concentration analyze_data->determine_conc selection_protocol Proceed with 2-FA selection of -edited/transfected cells determine_conc->selection_protocol end End: Isolate resistant colonies selection_protocol->end

Caption: Experimental workflow for optimizing 2-FA concentration.

References

troubleshooting impurities in 2-Fluoroadenine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoroadenine.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this compound synthesis?

A1: The most common and cost-effective starting material for the laboratory synthesis of this compound is 2,6-diaminopurine[1].

Q2: What is the primary reaction mechanism for converting 2,6-diaminopurine to this compound?

A2: The synthesis is typically achieved through a diazotization reaction of the 2-amino group of 2,6-diaminopurine, followed by a fluorination step. This process is a variation of the Balz-Schiemann reaction[2][3].

Q3: What level of purity can I expect for crude this compound?

A3: With optimized reaction and work-up conditions, it is possible to obtain this compound with a purity of at least 98% (as measured by HPLC) directly from the reaction mixture without the need for column chromatography or recrystallization[4].

Q4: What are the most common impurities I should be aware of?

A4: A significant impurity is the "overfluorinated" byproduct, 2,6-difluoropurine, where both amino groups of the starting material are replaced by fluorine. Other potential side products, common to Balz-Schiemann reactions, include azo compounds and hydroxylated purines[5]. Unreacted 2,6-diaminopurine can also be a major impurity if the reaction does not go to completion.

Q5: What analytical techniques are recommended for purity assessment?

A5: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and quantifying impurities[4]. It is often used with UV detection. For structural confirmation of the product and impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Diazotization Ensure the complete dissolution or suspension of 2,6-diaminopurine before the addition of the diazotizing agent. Verify the quality and stoichiometry of the nitrite source (e.g., tert-butyl nitrite or sodium nitrite).
Suboptimal Reaction Temperature The diazotization reaction is often exothermic and temperature-sensitive. Maintain the recommended temperature range (e.g., -15°C to 0°C) to prevent decomposition of the diazonium intermediate.
Moisture in the Reaction The presence of water can lead to the formation of phenolic byproducts (hydroxypurines) from the diazonium salt. Use anhydrous solvents and reagents.
Inefficient Fluorination Ensure the fluorinating agent (e.g., HF-Pyridine) is of high quality and used in the correct stoichiometric amount. The thermal decomposition of the diazonium fluoroborate salt requires specific temperature control to be efficient.
Product Loss During Work-up This compound has limited solubility in some organic solvents. Minimize the volume of washing solvents or choose a solvent system where the product is least soluble.
Issue 2: Presence of Unreacted 2,6-Diaminopurine in the Final Product
Potential Cause Recommended Solution
Insufficient Diazotizing Agent Ensure a slight excess of the nitrite reagent is used to drive the reaction to completion.
Poor Mixing Maintain vigorous stirring throughout the reaction to ensure proper dispersion of the reagents, especially if the starting material is not fully soluble.
Reaction Time Too Short Allow for a sufficient reaction time for the diazotization to complete before proceeding with the fluorination step. Monitor the reaction progress by HPLC.
Issue 3: High Levels of 2,6-Difluoropurine (Overfluorinated Impurity)
Potential Cause Recommended Solution
Excessive Reaction Temperature High temperatures can promote the diazotization and subsequent fluorination of the less reactive 6-amino group. Strict temperature control is crucial.
Excess Fluorinating Agent While a slight excess may be needed, a large excess of the fluorinating agent can increase the likelihood of overfluorination.
Prolonged Reaction Time at Elevated Temperature After the formation of this compound, extended heating can lead to the slow formation of the difluorinated impurity.
Issue 4: Formation of Colored Impurities (Potentially Azo Compounds)
Potential Cause Recommended Solution
Side Reactions of the Diazonium Salt Diazonium salts can undergo coupling reactions to form colored azo compounds, particularly if the pH is not sufficiently acidic or if there are reactive aromatic species present.
Decomposition of Reagents or Product Ensure the purity of starting materials and solvents. Protect the reaction from light if any of the components are known to be light-sensitive.
Purification Many colored impurities can be removed by washing the crude product with appropriate solvents or by performing a charcoal treatment followed by filtration.

Experimental Protocols

General Protocol for this compound Synthesis

This is a generalized procedure and may require optimization based on laboratory conditions and scale.

  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend 2,6-diaminopurine in an anhydrous fluorinating agent such as Hydrogen Fluoride-Pyridine (HF-Pyridine).

  • Cooling: Cool the mixture to the desired reaction temperature (typically between -15°C and 0°C).

  • Diazotization: Slowly add a diazotizing agent, such as tert-butyl nitrite, to the cooled suspension while maintaining vigorous stirring and strict temperature control.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC to confirm the consumption of the starting material.

  • Fluorination: After complete diazotization, the reaction mixture is typically warmed to induce the decomposition of the diazonium salt to form this compound.

  • Quenching and Isolation: The reaction mixture is quenched by carefully adding it to a cold, non-reactive solvent or aqueous solution. The precipitated crude this compound is then isolated by filtration.

  • Washing: The isolated solid is washed with appropriate solvents to remove residual reagents and soluble impurities. A patent describes a process of repeated washing with demineralized water[4].

  • Drying: The purified this compound is dried under vacuum.

HPLC Method for Purity Analysis
  • Column: A reverse-phase C18 column is commonly used for the analysis of purine derivatives.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.

  • Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., around 260 nm).

  • Standard Preparation: Prepare standard solutions of this compound and, if available, the potential impurities (2,6-diaminopurine, 2,6-difluoropurine) to determine their retention times and for quantitative analysis.

Visualizations

Synthesis_Pathway DAP 2,6-Diaminopurine Diazonium Diazonium Salt Intermediate DAP->Diazonium 1. Diazotization (e.g., t-BuONO, HF-Pyridine) FA This compound Diazonium->FA 2. Fluorination (Thermal Decomposition)

Caption: Synthesis pathway of this compound.

Side_Reactions cluster_main Main Reaction cluster_impurities Potential Impurities DAP 2,6-Diaminopurine Diazonium Diazonium Salt DAP->Diazonium Product This compound Diazonium->Product Overfluorinated 2,6-Difluoropurine Diazonium->Overfluorinated Further Diazotization & Fluorination Hydroxylated Hydroxylated Purine Diazonium->Hydroxylated Reaction with H2O Azo Azo Compound Diazonium->Azo Dimerization

Caption: Potential side reactions leading to impurities.

Troubleshooting_Workflow Start Analyze Final Product by HPLC LowPurity Low Purity Detected Start->LowPurity ImpurityID Identify Major Impurity LowPurity->ImpurityID Yes End Optimized Synthesis LowPurity->End No (Purity > 98%) UnreactedDAP High Unreacted 2,6-Diaminopurine ImpurityID->UnreactedDAP Overfluorinated High 2,6-Difluoropurine ImpurityID->Overfluorinated OtherImpurity Other/Unknown Impurity ImpurityID->OtherImpurity CheckReagents Check Reagent Stoichiometry & Reaction Time UnreactedDAP->CheckReagents CheckTemp Review Temperature Control Overfluorinated->CheckTemp CheckWorkup Investigate Work-up & Purification OtherImpurity->CheckWorkup CheckReagents->End CheckTemp->End CheckWorkup->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Minimizing 2-Fluoroadenine Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 2-Fluoroadenine (2-FA) in non-target cells during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-FA) and why is its cytotoxicity a concern?

A1: this compound (2-FA) is a toxic purine analog that acts as an antimetabolite.[1] Its cytotoxic effects stem from its ability to inhibit DNA, RNA, and protein synthesis, leading to cell death in both proliferating and non-proliferating cells.[2][3] While this makes it a potent anti-cancer agent, its lack of specificity can result in significant toxicity to healthy, non-target cells, limiting its therapeutic potential when administered systemically.

Q2: What is the primary strategy to minimize 2-FA cytotoxicity in non-target cells?

A2: The leading strategy is Gene-Directed Enzyme Prodrug Therapy (GDEPT). This approach involves the targeted delivery of a gene encoding a non-mammalian enzyme to tumor cells. This enzyme then converts a non-toxic prodrug, administered systemically, into a potent cytotoxic agent directly within the target cells. For 2-FA, the most common GDEPT system utilizes the E. coli purine nucleoside phosphorylase (PNP) enzyme to convert the prodrug fludarabine phosphate into 2-FA.[3][4][5] This localizes the production of 2-FA to the tumor site, thereby minimizing exposure of non-target cells to the toxic compound.

Q3: How does the E. coli PNP/fludarabine GDEPT system work?

A3: The process begins with the introduction of the E. coli PNP gene into tumor cells, typically via a viral vector like an adenovirus.[3] Once the tumor cells express the PNP enzyme, the patient is administered the prodrug fludarabine phosphate. This prodrug is a poor substrate for human PNP but is efficiently cleaved by the bacterial enzyme into 2-FA.[3] The locally produced 2-FA can then kill the enzyme-expressing tumor cells and, due to its ability to diffuse across cell membranes, can also kill nearby, non-transduced tumor cells through a phenomenon known as the "bystander effect."[5]

Q4: What is the "bystander effect" in the context of 2-FA GDEPT and why is it important?

A4: The bystander effect is the ability of a cytotoxic agent, produced by a subset of transduced tumor cells, to kill adjacent, non-transduced tumor cells.[5] This is a crucial aspect of GDEPT, as achieving 100% transduction of tumor cells in a solid tumor is often not feasible. 2-FA is a highly diffusible molecule that can readily pass through cell membranes, enabling a significant bystander effect.[5] It has been shown that even if only 1% of tumor cells express the PNP enzyme, the resulting 2-FA production can be sufficient to cause widespread tumor cell death.[5]

Troubleshooting Guides

Section 1: Issues with GDEPT Vector Transduction

Problem: Low transduction efficiency of target cells with the PNP-encoding vector.

Possible Cause Suggested Solution
Poor quality of viral vector preparation - Ensure high-purity, high-titer viral stocks. Consider re-purifying the vector if contaminants are suspected. - Verify viral titer using a reliable method (e.g., plaque assay or qPCR).
Suboptimal Multiplicity of Infection (MOI) - Perform an MOI titration to determine the optimal virus-to-cell ratio for your specific target cell line. - Start with a range of MOIs and assess both transduction efficiency (e.g., via reporter gene expression) and cell viability.
Inhibitors in the cell culture medium - Serum can sometimes inhibit viral transduction. Consider reducing the serum concentration or using serum-free media during the transduction period.
Target cells are difficult to transduce - Use transduction enhancers such as Polybrene® or DEAE-dextran, optimizing the concentration to maximize transduction and minimize cytotoxicity.[6] - For suspension cells or cells that are difficult to transduce, consider using a spinoculation protocol to enhance virus-cell contact.
Incorrect vector tropism for target cells - Ensure the viral vector has the appropriate tropism for your target cells. For example, adenoviral vectors may require the presence of the coxsackie and adenovirus receptor (CAR) on the cell surface.[7] - Consider using tropism-modified vectors to target specific cell surface receptors on your cells of interest.[8]
Section 2: Suboptimal 2-FA-Mediated Cytotoxicity

Problem: Transduced cells show resistance to fludarabine treatment.

Possible Cause Suggested Solution
Insufficient PNP enzyme expression or activity - Verify PNP gene expression using RT-PCR or Western blot. - Confirm enzyme activity using an in vitro assay with a chromogenic substrate for PNP.
Suboptimal prodrug concentration - Perform a dose-response study with varying concentrations of fludarabine to determine the optimal concentration for cytotoxicity in your transduced cell line.
Incorrect timing of prodrug administration - Allow sufficient time for PNP enzyme expression after transduction before adding the prodrug (typically 24-48 hours).
Degradation of the prodrug - Ensure proper storage and handling of the fludarabine stock solution to prevent degradation.
Section 3: Off-Target Cytotoxicity

Problem: Significant cytotoxicity is observed in non-target (control) cells.

Possible Cause Suggested Solution
Leaky expression from the vector in non-target cells - Use a tumor-specific promoter to drive the expression of the PNP gene, restricting its expression to the target cancer cells.
Inherent toxicity of the viral vector - Perform a toxicity assessment of the viral vector alone (without the prodrug) on the non-target cells to determine the baseline level of vector-induced cytotoxicity. - Use the lowest effective MOI to minimize vector-related toxicity.
Systemic conversion of the prodrug - This is less likely with the E. coli PNP/fludarabine system as human PNP is inefficient at converting fludarabine. However, ensure the purity of the fludarabine.

Experimental Protocols

Protocol 1: In Vitro Evaluation of 2-FA Cytotoxicity using GDEPT

This protocol outlines the steps to assess the targeted cytotoxicity of 2-FA generated by the E. coli PNP/fludarabine system in a co-culture model of target and non-target cells.

1. Cell Line Preparation:

  • Culture target cancer cells (e.g., human glioma cells) and non-target cells (e.g., normal human astrocytes) in their respective recommended media.

2. Vector Transduction:

  • Plate the target cells and allow them to adhere overnight.
  • On the following day, transduce the target cells with an adenoviral vector encoding E. coli PNP at a predetermined optimal MOI. Include a control group of target cells transduced with a control vector (e.g., expressing GFP).
  • Incubate for 24-48 hours to allow for PNP gene expression.

3. Co-culture Setup:

  • Prepare a co-culture of the PNP-expressing target cells and non-target cells. A common ratio is 1:1, but this can be varied to assess the bystander effect.
  • Plate the co-culture in a 96-well plate suitable for cytotoxicity assays. Include control wells with only non-target cells and only target cells (both transduced and non-transduced).

4. Prodrug Administration:

  • Prepare a stock solution of fludarabine phosphate.
  • Add fludarabine to the co-culture wells at a range of concentrations to determine the dose-response. Include a vehicle control.

5. Cytotoxicity Assessment:

  • Incubate the cells with fludarabine for 48-72 hours.
  • Measure cell viability using a standard cytotoxicity assay, such as the MTT or LDH release assay.[9][10][11]
  • MTT Assay: Measures the metabolic activity of viable cells.
  • LDH Assay: Measures the release of lactate dehydrogenase from the cytosol of damaged cells into the supernatant.

6. Data Analysis:

  • Calculate the percentage of cell viability for each condition relative to the vehicle-treated control.
  • Compare the cytotoxicity in the co-culture with the cytotoxicity in the monocultures of target and non-target cells to evaluate the specific killing of target cells and the extent of the bystander effect.

Quantitative Data Summary
Cell Line Treatment 2-FA Concentration (µM) Cell Viability (%)
Target Cells (PNP+)Fludarabine1025
Target Cells (PNP-)Fludarabine1095
Non-Target CellsFludarabine1090
Co-culture (PNP+ & Non-Target)Fludarabine1040

This table presents hypothetical data for illustrative purposes.

Visualizations

GDEPT_Workflow cluster_delivery Gene Delivery cluster_transduction Transduction & Expression cluster_activation Prodrug Activation cluster_effect Cytotoxic Effect Vector Viral Vector (e.g., Adenovirus) PNP_Gene E. coli PNP Gene Vector->PNP_Gene carries Target_Cell Target Cancer Cell Vector->Target_Cell transduces PNP_Expression PNP Enzyme Expression Target_Cell->PNP_Expression Fludarabine Fludarabine (Prodrug) PNP_Expression->Fludarabine converts Two_FA This compound (Cytotoxic Drug) Cell_Death Target Cell Death Two_FA->Cell_Death Bystander_Cell Neighboring Cancer Cell Two_FA->Bystander_Cell diffuses to Bystander_Death Bystander Cell Death Bystander_Cell->Bystander_Death

Caption: Workflow of Gene-Directed Enzyme Prodrug Therapy (GDEPT) for targeted 2-FA production.

Cytotoxicity_Pathway cluster_inhibition Inhibition of Macromolecular Synthesis Two_FA This compound (2-FA) DNA_Synth DNA Synthesis Two_FA->DNA_Synth RNA_Synth RNA Synthesis Two_FA->RNA_Synth Protein_Synth Protein Synthesis Two_FA->Protein_Synth Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synth->Cell_Cycle_Arrest RNA_Synth->Cell_Cycle_Arrest Protein_Synth->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Troubleshooting_Logic Start Low Cytotoxicity Observed Check_Transduction Check Transduction Efficiency Start->Check_Transduction Check_PNP Verify PNP Expression/Activity Check_Transduction->Check_PNP Transduction OK Optimize_MOI Optimize MOI Check_Transduction->Optimize_MOI Low Check_Prodrug Optimize Prodrug Concentration Check_PNP->Check_Prodrug Expression OK Confirm_Expression RT-PCR/ Western Blot Check_PNP->Confirm_Expression Low/Absent Dose_Response Perform Dose- Response Study Check_Prodrug->Dose_Response Suboptimal Success Cytotoxicity Restored Check_Prodrug->Success Optimized Use_Enhancers Use Transduction Enhancers Optimize_MOI->Use_Enhancers Use_Enhancers->Check_Transduction Enzyme_Assay PNP Activity Assay Confirm_Expression->Enzyme_Assay Enzyme_Assay->Check_PNP Dose_Response->Check_Prodrug

References

Technical Support Center: Overcoming Poor 2-Fluoroadenine Uptake

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor uptake of 2-Fluoroadenine (2-FA) in specific cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (2-FA) is a purine analog that acts as an antimetabolite. For its cytotoxic effect, it must be transported into the cell and then phosphorylated by cellular kinases to its active triphosphate form, 2-fluoro-arabinosyl-ATP (2-F-Ara-ATP). 2-F-Ara-ATP inhibits DNA synthesis and induces apoptosis, making it an effective anti-cancer agent.

Q2: Why do some cell types exhibit poor uptake of this compound?

A2: Poor uptake of 2-FA can be attributed to several factors:

  • Low expression of nucleoside transporters: The primary mechanism for 2-FA entry into cells is through specialized membrane proteins called nucleoside transporters (NTs). The two major families are the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs). Low expression levels of key transporters, such as human Equilibrative Nucleoside Transporter 1 (hENT1) and human Concentrative Nucleoside Transporter 3 (hCNT3), can significantly limit 2-FA uptake.

  • Reduced activity of activating enzymes: Resistance to 2-FA can arise from a deficiency in the activity of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation of 2-FA to its monophosphate form.[1]

  • Expression of drug efflux pumps: While less common for nucleoside analogs, overexpression of ATP-binding cassette (ABC) transporters can in some cases contribute to the active efflux of the drug from the cell.

Q3: How can I determine if my cells have poor this compound uptake?

A3: You can assess 2-FA uptake using a radiolabeled uptake assay. This involves incubating your cells with radiolabeled 2-FA (e.g., ³H-2-FA) for a defined period and then measuring the intracellular radioactivity. A comparison with a control cell line known to be sensitive to 2-FA will indicate if your cells have impaired uptake.

Q4: What are the main strategies to overcome poor this compound uptake?

A4: There are two primary strategies to address poor 2-FA uptake:

  • Modulating Nucleoside Transporter Expression: This involves genetically engineering the target cells to increase the expression of key nucleoside transporters like hENT1 or hCNT3.

  • Gene-Directed Enzyme Prodrug Therapy (GDEPT): This innovative approach involves introducing a non-human enzyme into the target cells that can convert a non-toxic prodrug into 2-FA directly within the cell, bypassing the need for membrane transport of 2-FA itself.

Troubleshooting Guides

Issue 1: Low intracellular concentration of this compound detected.
Possible Cause Troubleshooting Step
Low expression of endogenous nucleoside transporters. 1. Perform qPCR or Western blotting to quantify the expression levels of hENT1, hENT2, hCNT1, and hCNT3 in your cell line and compare them to a sensitive control cell line. 2. If transporter expression is low, consider strategies to overexpress the relevant transporter (see Experimental Protocols Section).
Reduced activity of deoxycytidine kinase (dCK). 1. Perform a dCK activity assay using cell lysates. 2. If dCK activity is low, this indicates a mechanism of resistance downstream of uptake.
Experimental error in uptake assay. 1. Review the radiolabeled uptake assay protocol for any deviations. 2. Ensure proper washing steps to remove extracellular radiolabel. 3. Verify the specific activity of the radiolabeled 2-FA.
Issue 2: High variability in this compound uptake assay results.
Possible Cause Troubleshooting Step
Inconsistent cell number. 1. Ensure accurate cell counting and seeding density for each replicate. 2. Normalize uptake results to the protein concentration of each sample.
Fluctuations in incubation time or temperature. 1. Use a timer to ensure precise incubation periods. 2. Perform incubations in a temperature-controlled water bath or incubator.
Incomplete removal of extracellular radiolabel. 1. Optimize the number and volume of wash steps with ice-cold buffer. 2. Ensure rapid washing to minimize efflux of intracellular radiolabel.

Quantitative Data Summary

Table 1: Hypothetical this compound Uptake in Sensitive vs. Resistant Cell Lines

Cell Line2-FA IC50 (µM)³H-2-FA Uptake (pmol/10⁶ cells/min)hENT1 mRNA (relative expression)hCNT3 mRNA (relative expression)
Sensitive (e.g., CCRF-CEM)0.515.2 ± 1.81.01.0
Resistant (e.g., CCRF-CEM/ara-C)>501.2 ± 0.30.10.2

Note: This table presents illustrative data. Actual values will vary depending on the specific cell lines and experimental conditions.

Table 2: Effect of Transporter Overexpression on this compound Uptake

Cell LineTransfection³H-2-FA Uptake (pmol/10⁶ cells/min)Fold Increase in Uptake
ResistantMock1.1 ± 0.21.0
ResistanthENT1 Overexpression9.8 ± 1.18.9
ResistanthCNT3 Overexpression7.5 ± 0.96.8

Note: This table presents illustrative data. Actual values will vary depending on the specific cell lines and experimental conditions.

Experimental Protocols

Protocol 1: Radiolabeled this compound Uptake Assay
  • Cell Preparation: Plate cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with and without sodium to differentiate between ENT- and CNT-mediated transport.

  • Uptake Initiation: Remove the culture medium and wash the cells once with the appropriate transport buffer. Add the transport buffer containing a known concentration of ³H-2-Fluoroadenine (e.g., 1 µM) to each well to start the uptake.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, and 30 minutes).

  • Uptake Termination: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold transport buffer containing a high concentration of non-radiolabeled this compound (e.g., 1 mM) to displace any non-specifically bound radiolabel.

  • Cell Lysis: Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the protein concentration of a parallel set of wells to normalize the radioactivity counts. Express the uptake as pmol of 2-FA per mg of protein.

Protocol 2: Overexpression of Nucleoside Transporters using Lentiviral Transduction
  • Vector Preparation: Obtain or construct a lentiviral vector containing the cDNA for the desired nucleoside transporter (e.g., hENT1 or hCNT3) under the control of a strong constitutive promoter (e.g., CMV or EF1α).

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Virus Harvest: Collect the supernatant containing the lentiviral particles 48 and 72 hours post-transfection.

  • Virus Titer Determination: Determine the titer of the viral stock using a method such as qPCR or by transducing a reporter cell line.

  • Transduction of Target Cells: Seed the target cells and transduce them with the lentiviral particles at an appropriate multiplicity of infection (MOI). Polybrene (8 µg/mL) can be added to enhance transduction efficiency.

  • Selection: 24-48 hours post-transduction, select for transduced cells by adding an appropriate antibiotic (e.g., puromycin) if the lentiviral vector contains a resistance gene.

  • Verification of Overexpression: Confirm the overexpression of the nucleoside transporter by qPCR and Western blotting.

Protocol 3: Gene-Directed Enzyme Prodrug Therapy (GDEPT) In Vitro
  • Adenovirus Production: Generate a replication-deficient adenovirus encoding the E. coli purine nucleoside phosphorylase (PNP) gene.

  • Transduction: Transduce the target cancer cells with the adenovirus at an optimized MOI to achieve efficient PNP expression.

  • Prodrug Treatment: 24-48 hours after transduction, treat the cells with the prodrug fludarabine phosphate.

  • Cytotoxicity Assessment: Assess cell viability at various time points using a standard assay (e.g., MTT or CellTiter-Glo) to determine the efficacy of the GDEPT approach.

Signaling Pathways and Experimental Workflows

Caption: Cellular uptake and metabolic activation of this compound.

GDEPT_Workflow Start Start GDEPT Adenovirus Adenovirus carrying E. coli PNP gene Start->Adenovirus Transduction Transduce target cells Adenovirus->Transduction PNP_Expression Cells express E. coli PNP Transduction->PNP_Expression Fludarabine Administer Prodrug (Fludarabine Phosphate) PNP_Expression->Fludarabine Conversion Intracellular conversion to This compound Fludarabine->Conversion Cytotoxicity Cell Death Conversion->Cytotoxicity End End Cytotoxicity->End Troubleshooting_Logic Problem Poor 2-FA Uptake Check_Uptake Perform Radiolabeled Uptake Assay Problem->Check_Uptake Uptake_Low Uptake Confirmed Low? Check_Uptake->Uptake_Low Check_Transporters Analyze Nucleoside Transporter Expression (qPCR/Western) Uptake_Low->Check_Transporters Yes Re-evaluate_Assay Review and Optimize Uptake Assay Protocol Uptake_Low->Re-evaluate_Assay No Transporters_Low Transporter Expression Low? Check_Transporters->Transporters_Low Overexpress Overexpress hENT1/hCNT3 Transporters_Low->Overexpress Yes Check_dCK Assay dCK Activity Transporters_Low->Check_dCK No dCK_Low dCK Activity Low? Check_dCK->dCK_Low GDEPT Consider GDEPT Approach dCK_Low->GDEPT Yes Other Resistance\nMechanisms Other Resistance Mechanisms dCK_Low->Other Resistance\nMechanisms No

References

Validation & Comparative

A Head-to-Head Battle in Leukemia Therapy: Clofarabine vs. 2-Fluoroadenine (Fludarabine)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the efficacy, mechanisms of action, and experimental evaluation of two potent purine nucleoside analogs in the treatment of leukemia.

In the landscape of leukemia therapeutics, purine nucleoside analogs have long been a cornerstone of chemotherapy regimens. Among these, 2-Fluoroadenine, more commonly known as Fludarabine, and a second-generation analog, Clofarabine, have demonstrated significant clinical activity. This guide provides a comprehensive comparison of their efficacy in leukemia cells, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions and experimental workflows.

At a Glance: Key Efficacy Parameters

The following tables summarize the in vitro cytotoxic and apoptotic effects of Clofarabine and Fludarabine across various leukemia cell lines. The data highlights the concentration-dependent efficacy of these drugs in inhibiting cell proliferation and inducing programmed cell death.

DrugCell LineLeukemia TypeIC50 (µM)Citation
Clofarabine Various Leukemia & Solid Tumor LinesLeukemia0.028–0.29[1]
B-cell precursor acute lymphoblastic leukemia (BCP-ALL)BCP-ALLMedian: 0.0085 (ng/mL to µM conversion needed)[2]
Mixed lineage leukemia (MLL)-rearranged infant ALLALL~0.025 (LC50)[3]
Infant ALL cell linesALL0.01 - 0.1[3]
HEL-NSAcute Myeloid Leukemia (AML)0.095 (48h)[4]
Fludarabine K562Chronic Myelogenous Leukemia (CML)3.33[5]
CCRF-CEMT-cell Acute Lymphoblastic Leukemia (T-ALL)19.49[6]
K562CML0.26[7]
PBMCPeripheral Blood Mononuclear Cells1.9[7]
RPMI 8226Multiple Myeloma1.54 (µg/mL to µM conversion needed)[8]
MM.1SMultiple Myeloma13.48 (µg/mL to µM conversion needed)[8]
MM.1RMultiple Myeloma33.79 (µg/mL to µM conversion needed)[8]

Table 1: Comparative Cytotoxicity (IC50) of Clofarabine and Fludarabine in Leukemia Cell Lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.

Drug CombinationCell LineLeukemia Type% Apoptosis (Annexin V+)Citation
[Clo+Flu+Bu] KBM3/Bu250⁶AML~23%[9]
HL60AML~19%[9]
OCI-AML3AML~58%[9]
[Flu+Bu] KBM3/Bu250⁶AMLLittle apoptosis[9]
Control KBM3/Bu250⁶AML~4%[9]
HL60AML~3%[9]
OCI-AML3AML~3%[9]

Table 2: Induction of Apoptosis by Drug Combinations in AML Cell Lines. This table shows the percentage of apoptotic cells as measured by the Annexin V assay after treatment with drug combinations. Clofarabine, in combination with Fludarabine and Busulfan, significantly increases apoptosis compared to the combination of just Fludarabine and Busulfan.

Unraveling the Mechanisms of Action

Both Clofarabine and Fludarabine are prodrugs that, upon entering the cell, are phosphorylated to their active triphosphate forms. These active metabolites are the primary mediators of their cytotoxic effects, albeit with some differences in their efficiency and targets.

Fludarabine's Mechanism:

Fludarabine phosphate is rapidly converted to 2-fluoro-ara-adenine (F-ara-A) in the plasma.[2] Intracellularly, it is phosphorylated to its active triphosphate form, F-ara-ATP. F-ara-ATP primarily exerts its anti-leukemic effects by:

  • Inhibiting DNA Synthesis: It competitively inhibits DNA polymerases α, δ, and ε, leading to the termination of DNA chain elongation.[2]

  • Inhibiting Ribonucleotide Reductase: This leads to a depletion of the intracellular pool of deoxynucleoside triphosphates (dNTPs), the essential building blocks for DNA synthesis.[2]

  • Inhibiting DNA Primase and DNA Ligase I: Further disrupting DNA replication and repair processes.[2]

  • Inducing Apoptosis: F-ara-ATP can also be incorporated into RNA, inhibiting transcription and contributing to programmed cell death.[10]

Clofarabine's Multifaceted Attack:

Clofarabine was designed to combine the favorable properties of Fludarabine and another purine analog, Cladribine.[11] Its active triphosphate metabolite, clofarabine triphosphate (Cl-F-ara-ATP), demonstrates a potent and multi-pronged attack on leukemia cells:

  • Potent Inhibition of Ribonucleotide Reductase: Clofarabine triphosphate is a powerful inhibitor of ribonucleotide reductase, with a reported IC50 of 65 nM.[1] This is a key mechanism for depleting dNTP pools.

  • Inhibition of DNA Polymerase: Similar to Fludarabine, it inhibits DNA polymerases, halting DNA replication.[12]

  • Direct Induction of Apoptosis: Clofarabine can directly act on mitochondria, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF), triggering apoptosis even in non-dividing cells.[1][3]

Drug_Mechanism_of_Action cluster_fludarabine This compound (Fludarabine) cluster_clofarabine Clofarabine Fludarabine Fludarabine F-ara-A F-ara-A Fludarabine->F-ara-A Dephosphorylation F-ara-ATP F-ara-ATP F-ara-A->F-ara-ATP Phosphorylation DNA_Polymerase_F DNA Polymerase F-ara-ATP->DNA_Polymerase_F Inhibits RNR_F Ribonucleotide Reductase F-ara-ATP->RNR_F Inhibits DNA_Synthesis_F DNA Synthesis Inhibition DNA_Polymerase_F->DNA_Synthesis_F RNR_F->DNA_Synthesis_F Apoptosis_F Apoptosis DNA_Synthesis_F->Apoptosis_F Clofarabine Clofarabine Cl-F-ara-ATP Cl-F-ara-ATP Clofarabine->Cl-F-ara-ATP Phosphorylation DNA_Polymerase_C DNA Polymerase Cl-F-ara-ATP->DNA_Polymerase_C Inhibits RNR_C Ribonucleotide Reductase Cl-F-ara-ATP->RNR_C Inhibits Mitochondria Mitochondria Cl-F-ara-ATP->Mitochondria Disrupts DNA_Synthesis_C DNA Synthesis Inhibition DNA_Polymerase_C->DNA_Synthesis_C RNR_C->DNA_Synthesis_C Apoptosis_C Apoptosis Mitochondria->Apoptosis_C DNA_Synthesis_C->Apoptosis_C

Caption: Mechanisms of action for Fludarabine and Clofarabine.

Experimental Protocols for Efficacy Assessment

The following are standardized protocols for assessing the cytotoxicity and apoptotic induction of chemotherapeutic agents like Clofarabine and Fludarabine in leukemia cell lines.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Leukemia cell lines (e.g., K562, CCRF-CEM)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Clofarabine and Fludarabine stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[13]

  • Drug Treatment: After 24 hours of incubation (to allow cells to adhere, if applicable, or to stabilize in suspension), treat the cells with various concentrations of Clofarabine or Fludarabine. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[13]

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed leukemia cells in 96-well plate start->seed_cells add_drugs Add varying concentrations of Fludarabine or Clofarabine seed_cells->add_drugs incubate_72h Incubate for 72 hours add_drugs->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Leukemia cells treated with Clofarabine or Fludarabine

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[10]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Annexin_V_Assay_Workflow start Start harvest_cells Harvest treated and control cells start->harvest_cells wash_pbs Wash cells with cold PBS harvest_cells->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 minutes in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze quadrants Distinguish between viable, early apoptotic, late apoptotic, and necrotic cells analyze->quadrants end End quadrants->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

Both this compound (Fludarabine) and Clofarabine are potent anti-leukemic agents with well-defined mechanisms of action centered on the disruption of DNA synthesis and induction of apoptosis. The available in vitro data suggests that Clofarabine, the second-generation compound, may exhibit greater potency across a range of leukemia cell lines, as indicated by its generally lower IC50 values. Its additional mechanism of directly targeting mitochondria to induce apoptosis may contribute to its enhanced efficacy, particularly in less proliferative or resistant cell populations.

The choice between these agents in a clinical setting is complex and depends on various factors including the specific type of leukemia, prior treatments, and patient tolerance. The experimental protocols outlined provide a robust framework for the continued preclinical evaluation and comparison of these and novel anti-leukemic compounds. The continued investigation into the nuanced differences in their molecular interactions will undoubtedly pave the way for more targeted and effective leukemia therapies.

References

The Evolving Landscape of Radiosensitizers: A Comparative Analysis of 2-Fluoroadenine and Other Potent Agents in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against cancer, radiation therapy remains a cornerstone of treatment. However, the efficacy of radiation is often limited by the intrinsic radioresistance of tumors and the potential for damage to surrounding healthy tissues. To overcome these challenges, researchers have focused on the development of radiosensitizers, agents that selectively enhance the tumor-killing effects of radiation. This guide provides a comprehensive comparison of 2-Fluoroadenine (Fludarabine) and other leading radiosensitizers, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, preclinical and clinical data, and experimental protocols.

This compound (Fludarabine): A Nucleoside Analog with Potent Radiosensitizing Properties

This compound, a purine analog, functions as a prodrug that is converted intracellularly to its active triphosphate form, F-ara-ATP. This active metabolite exerts its radiosensitizing effects through multiple mechanisms. Primarily, it inhibits DNA synthesis and repair by interfering with DNA polymerases and ribonucleotide reductase. This disruption of critical cellular processes makes cancer cells more susceptible to the DNA-damaging effects of ionizing radiation. Furthermore, Fludarabine can trigger apoptosis, or programmed cell death, further augmenting its anti-cancer activity.

Preclinical studies have consistently demonstrated the potent radiosensitizing effects of Fludarabine across a variety of cancer cell lines, including B-cell lymphoma and oropharynx carcinoma. Clinical trials, particularly in non-small cell lung cancer and as a conditioning regimen for stem cell transplantation, have established its feasibility and determined maximum tolerated doses when used in combination with radiation.

A Comparative Look at Alternative Radiosensitizers

While this compound shows significant promise, a diverse array of other agents are also being investigated and utilized for their radiosensitizing capabilities. This guide provides a comparative analysis of several key alternatives:

  • Gemcitabine: Another nucleoside analog that, like Fludarabine, inhibits DNA synthesis and repair. It is a potent radiosensitizer that has been extensively studied in various cancers.

  • Cisplatin: A platinum-based chemotherapy drug that forms DNA adducts, leading to the inhibition of DNA replication and repair. Its ability to enhance radiation-induced DNA damage is a key mechanism of its radiosensitizing effect.[1]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to arrest of the cell cycle in the G2/M phase, a phase known to be more sensitive to radiation.[2][3][4]

  • PARP Inhibitors: These agents target the poly (ADP-ribose) polymerase enzyme, which is crucial for the repair of single-strand DNA breaks. By inhibiting this repair pathway, PARP inhibitors lead to the accumulation of DNA damage, especially in combination with radiation.[5][6][7][8][9]

  • EGFR Inhibitors: These targeted therapies block the epidermal growth factor receptor, a key signaling molecule involved in cell growth, proliferation, and survival. By inhibiting these pathways, EGFR inhibitors can reduce tumor cell repopulation and enhance the efficacy of radiation.[10][11][12][13][14]

Quantitative Comparison of Radiosensitizer Performance

To facilitate a clear comparison of the efficacy of these agents, the following table summarizes key quantitative data from preclinical studies. The Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF) is a measure of the extent to which a radiosensitizer increases the cell-killing effect of radiation. A higher value indicates greater radiosensitization.

RadiosensitizerCancer Type/Cell LineConcentrationRadiation DoseSensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF)Reference
This compound Oropharynx Carcinoma (ZMK-1)Not SpecifiedNot Specified2.2[15]
This compound Mouse Sarcoma (SA-NH)100 µMNot Specified2.0 (Dose Modification Factor)[16]
Gemcitabine Human Colon Carcinoma (HT-29)10 nMNot Specified1.8[17]
Gemcitabine Pancreatic, Head & Neck, Breast CarcinomaNot SpecifiedNot Specified1.3 - 1.8[18]
Cisplatin Human Mesenchymal Stem Cells1000 ng/mLNot Specified~1.2 - 1.4[19]
Cisplatin Head and Neck Squamous Cell Carcinoma (FaDu)0.5 µmol/L4 and 8 GySignificant radiosensitizing effects[20]
Paclitaxel Human Oral Epithelium Carcinoma (KB)20 nmol/LNot SpecifiedSERD0: 2.40, SERDq: 12.23[2][21]
PARP Inhibitors (Olaparib) GlioblastomaNot SpecifiedNot Specified1.27 (G1 phase) - 1.60 (S phase)[5]
PARP Inhibitors (Talazoparib) Lung Adenocarcinoma (A549)Not SpecifiedNot Specified1.5 (ER10)[22]
EGFR Inhibitors (Cetuximab) Head and Neck Squamous Cell Carcinoma (HN-5)Not SpecifiedNot SpecifiedEnhanced radiosensitivity[23]

Experimental Protocols: A Guide for Researchers

Reproducibility is paramount in scientific research. To this end, this section provides an overview of a standard experimental protocol for evaluating the efficacy of a radiosensitizer.

Clonogenic Survival Assay

This assay is the gold standard for determining the cytotoxic and radiosensitizing effects of a compound on cancer cells.

1. Cell Culture and Plating:

  • Cancer cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.
  • Cells are harvested during their exponential growth phase and a single-cell suspension is prepared.
  • A known number of cells (e.g., 200-10,000 cells/well, depending on the expected survival rate) are plated into 6-well plates.

2. Drug Treatment and Irradiation:

  • After allowing the cells to attach overnight, they are treated with the radiosensitizer at various concentrations for a predetermined duration (e.g., 24 hours).
  • Control wells receive the vehicle (e.g., DMSO) without the drug.
  • Following drug incubation, the plates are irradiated with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

3. Colony Formation and Analysis:

  • After irradiation, the medium is replaced with fresh, drug-free medium.
  • The plates are incubated for a period that allows for colony formation (typically 10-14 days).
  • Colonies are fixed with a solution of methanol and acetic acid and stained with crystal violet.
  • Colonies containing at least 50 cells are counted.
  • The surviving fraction for each treatment condition is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
  • Dose-response curves are generated, and the SER or DEF is calculated to quantify the radiosensitizing effect.

Visualizing the Mechanisms of Action

To better understand the complex cellular processes involved, the following diagrams illustrate the signaling pathways affected by these radiosensitizers and a typical experimental workflow.

Caption: Mechanisms of action for various radiosensitizers.

Experimental_Workflow Start Start: Select Cancer Cell Line Cell_Culture 1. Cell Culture and Plating Start->Cell_Culture Drug_Treatment 2. Treatment with Radiosensitizer Cell_Culture->Drug_Treatment Irradiation 3. Irradiation with Varying Doses Drug_Treatment->Irradiation Incubation 4. Incubation for Colony Formation Irradiation->Incubation Staining 5. Colony Staining and Counting Incubation->Staining Analysis 6. Data Analysis: Calculate SER/DEF Staining->Analysis End End: Evaluate Radiosensitizing Effect Analysis->End

Caption: Standard workflow for a clonogenic survival assay.

Conclusion

The field of radiosensitization is rapidly advancing, offering new hope for improving the therapeutic ratio of radiation therapy. This compound stands out as a potent radiosensitizer with a well-defined mechanism of action and promising clinical data. However, a range of other agents, from traditional chemotherapeutics to novel targeted therapies, also demonstrate significant potential. This comparative guide provides a valuable resource for researchers and clinicians, enabling a deeper understanding of the available options and guiding future research toward the development of more effective and personalized cancer treatments. The continued exploration of these and other novel radiosensitizers is crucial for optimizing cancer therapy and improving patient outcomes.

References

A Comparative Analysis of 2-Fluoroadenine and Its Phosphorylated Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Fluoroadenine (2-FA) and its phosphorylated derivatives, offering insights into their biochemical properties, mechanisms of action, and potential therapeutic applications. The information presented is supported by experimental data to aid researchers in their drug discovery and development efforts.

Introduction

This compound is a fluorinated purine analog that has garnered significant interest in medicinal chemistry due to its cytotoxic properties.[1][2] Like other nucleoside analogs, its biological activity is dependent on intracellular phosphorylation to its active mono-, di-, and triphosphate forms.[3] The most well-known derivative is Fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine), a nucleoside analog of 2-FA, which is a clinically used anticancer agent.[1][4] This guide, however, will focus on the comparative analysis of the parent base, this compound, and its direct deoxyribose-phosphorylated derivatives: 2-Fluorodeoxyadenosine monophosphate (2-fluoro-dAMP), 2-Fluorodeoxyadenosine diphosphate (2-fluoro-dADP), and 2-Fluorodeoxyadenosine triphosphate (2-fluoro-dATP).

Biochemical and Cytotoxic Properties

The cytotoxicity of this compound and its derivatives stems from their ability to interfere with essential cellular processes, primarily DNA and RNA synthesis.[2][5] Upon cellular uptake, this compound is converted to its deoxyribonucleoside and subsequently phosphorylated by cellular kinases to its active triphosphate form, 2-fluoro-dATP.[3][6]

Table 1: Comparative Cytotoxicity (IC50) of this compound and Related Compounds

CompoundCell LineIC50 (µM)Reference
This compoundCEM (T-lymphoblast)~2 (inhibits growth)[2]
This compoundMRC-5 (non-proliferating)Cytotoxic at 0-1000 µM[2]
Fludarabine (2-F-ara-A)CLL (Chronic Lymphocytic Leukemia)Median EC50: > 204 µM[7]
ClofarabineCLL (Chronic Lymphocytic Leukemia)Median EC50: 0.08 µM[8]
CladribineCLL (Chronic Lymphocytic Leukemia)Median EC50: 0.16 µM[8]

Mechanism of Action

The primary mechanism of action of this compound's active metabolite, 2-fluoro-dATP, involves the inhibition of key enzymes in DNA and RNA synthesis.

Inhibition of DNA Polymerases

2-fluoro-dATP acts as a competitive inhibitor of DNA polymerases with respect to the natural substrate, dATP.[9] Its incorporation into the growing DNA strand leads to chain termination, thereby halting DNA replication.[9]

Table 2: Kinetic Parameters for DNA Polymerase Inhibition

EnzymeSubstrate/InhibitorKm (µM)Ki (µM)Vmax (relative)Reference
T7 DNA PolymerasedATP24 ± 3.1-234 ± 9.4 s⁻¹[10]
Human DNA Pol αdATP0.16–4.00--[9]
Human DNA Pol δdATP1.2-6.6 (0.067 with PCNA)--[9]
Human DNA Pol εdATP2.5–9.6--[9]
HIV-1 RT4'-ethynyl-2-fluoro-2'-deoxyadenosine-TP0.024–0.049--[9]

Note: Specific kinetic data (Km, Ki) for 2-fluoro-dATP with various DNA polymerases are not extensively reported in the searched literature. The data for dATP and another fluorinated analog are provided for a comparative perspective.

Inhibition of Ribonucleotide Reductase

2-fluoro-dATP also inhibits ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[11][12] This inhibition depletes the intracellular pool of dNTPs, further hampering DNA synthesis and repair. The binding of dATP analogs, like 2-fluoro-dATP, to the allosteric sites of RNR can induce conformational changes that lead to the formation of inactive enzyme oligomers.[11][13]

Metabolic Pathway and Experimental Workflow

The biological activity of this compound is contingent on its metabolic activation. The following diagrams illustrate the key steps in its activation and a general workflow for assessing its cytotoxicity.

Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_targets Cellular Targets 2_FA_ext This compound 2_FA_int This compound 2_FA_ext->2_FA_int Nucleobase Transporters 2_F_d_Ado 2-Fluorodeoxyadenosine 2_FA_int->2_F_d_Ado Deoxyribosyl- transferase 2_F_dAMP 2-Fluoro-dAMP 2_F_d_Ado->2_F_dAMP Deoxycytidine Kinase (dCK) 2_F_dADP 2-Fluoro-dADP 2_F_dAMP->2_F_dADP Nucleoside Monophosphate Kinase (NMPK) 2_F_dATP 2-Fluoro-dATP (Active Metabolite) 2_F_dADP->2_F_dATP Nucleoside Diphosphate Kinase (NDPK) DNA_Polymerase DNA Polymerases 2_F_dATP->DNA_Polymerase Inhibition RNR Ribonucleotide Reductase 2_F_dATP->RNR Inhibition RNA_Synthesis RNA Synthesis Inhibition 2_F_dATP->RNA_Synthesis Inhibition (minor mechanism) DNA_Synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis RNR->DNA_Synthesis

Figure 1: Metabolic activation pathway of this compound.

Experimental_Workflow Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Drug_Treatment 2. Treatment with 2-FA Derivatives Cell_Culture->Drug_Treatment Incubation 3. Incubation (e.g., 48-72 hours) Drug_Treatment->Incubation MTT_Assay 4. MTT Reagent Addition & Incubation Incubation->MTT_Assay Solubilization 5. Formazan Solubilization (e.g., DMSO) MTT_Assay->Solubilization Absorbance_Reading 6. Absorbance Measurement (570 nm) Solubilization->Absorbance_Reading Data_Analysis 7. IC50 Calculation Absorbance_Reading->Data_Analysis

Figure 2: General workflow for MTT cytotoxicity assay.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and proliferation.[14][15][16]

Materials:

  • Cells in culture

  • 96-well plates

  • This compound and its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)

  • Phosphate-buffered saline (PBS)

  • Culture medium

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[15] Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[15]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Enzymatic Synthesis of 2-Fluoroadenosine-5'-Triphosphate (2F-ATP)

This protocol describes an enzymatic approach for the synthesis of 2F-ATP.[17][18]

Materials:

  • This compound

  • Ribose-5-phosphate

  • ATP

  • Adenylate kinase

  • Creatine kinase

  • Creatine phosphate

  • T7 RNA polymerase (for functional testing)

  • Reaction buffer

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound, ribose-5-phosphate, and ATP in a suitable buffer.

  • Enzymatic Conversion: Add adenylate kinase and creatine kinase to the reaction mixture. The creatine phosphate serves as a phosphate donor to regenerate ATP.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for several hours to allow for the enzymatic conversion of this compound to 2F-ATP.

  • Purification: Purify the resulting 2F-ATP using techniques such as high-performance liquid chromatography (HPLC).

  • Verification: Confirm the identity and purity of the synthesized 2F-ATP using methods like mass spectrometry and NMR.[18][19]

In Vitro Transcription Assay

This assay can be used to evaluate the incorporation of 2-fluoro-dATP into RNA by RNA polymerase.[20]

Materials:

  • Linear DNA template with a T7 promoter

  • T7 RNA polymerase

  • ATP, CTP, GTP, UTP, and 2-fluoro-dATP

  • Transcription buffer

  • RNase inhibitor

  • Urea-polyacrylamide gel

Procedure:

  • Reaction Assembly: On ice, assemble the transcription reaction containing the DNA template, transcription buffer, RNase inhibitor, and the four ribonucleotides (ATP, CTP, GTP, UTP), with or without the substitution of ATP with 2-fluoro-dATP.

  • Initiation: Add T7 RNA polymerase to initiate the transcription reaction.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding a loading buffer containing formamide and EDTA.

  • Analysis: Denature the samples and analyze the transcription products by urea-polyacrylamide gel electrophoresis to visualize the synthesized RNA. The presence and size of the RNA product will indicate the efficiency of incorporation of the nucleotide analog.

Conclusion

This compound and its phosphorylated derivatives represent a promising class of compounds for anticancer and antiviral drug development. Their mechanism of action, primarily through the inhibition of DNA and RNA synthesis, makes them potent cytotoxic agents. This guide provides a foundational comparison of these compounds, highlighting the need for further research to fully elucidate the specific quantitative differences in their biochemical and cellular activities. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on these important therapeutic agents.

References

Assessing the Synergistic Effects of 2-Fluoroadenine with other Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of 2-Fluoroadenine (Fludarabine) when combined with other chemotherapeutic agents. The information presented is based on preclinical and clinical data, with a focus on quantitative outcomes, experimental methodologies, and the underlying molecular mechanisms of synergy.

Data Presentation: Quantitative Analysis of Synergistic Efficacy

The following tables summarize the quantitative data from studies evaluating the synergistic effects of Fludarabine in combination with other chemotherapeutics.

Drug CombinationCancer TypeCell LineParameterValueCitation
Gemcitabine + FludarabineAcute Myeloid Leukemia (AML)U937Combination Index (CI) at IC500.217 ± 0.136[1]
Drug CombinationCancer TypePatient PopulationResponse RateCitation
Fludarabine + Cyclophosphamide (FC)Chronic Lymphocytic Leukemia (CLL)Previously untreatedComplete Remission (CR): 35%[2]
Fludarabine + Cyclophosphamide (FC)Chronic Lymphocytic Leukemia (CLL)Fludarabine-refractoryOverall Response (OR): 38%[2]
Fludarabine + Cyclophosphamide + Rituximab (FCR)Chronic Lymphocytic Leukemia (CLL)Previously untreatedOverall Response (OR): 95%, Complete Remission (CR): 70%[3]
Fludarabine + Cyclophosphamide + Rituximab (FCR)Chronic Lymphocytic Leukemia (CLL)Relapsed/RefractoryOverall Response (OR): 74%, Complete Remission (CR): 30%[4]
Fludarabine + Cytarabine + G-CSFAcute Myeloid Leukemia (AML)Fresh AML cells (in vitro)Additive cytotoxic effect[5]

Mechanisms of Synergism and Signaling Pathways

The synergistic anti-cancer activity of Fludarabine in combination with other agents often results from the complementary mechanisms of action that target multiple vulnerabilities in cancer cells.

Fludarabine, Cyclophosphamide, and Rituximab (FCR) in Chronic Lymphocytic Leukemia (CLL)

The FCR regimen is a cornerstone in the treatment of CLL. The synergy arises from a multi-pronged attack on the leukemia cells. Rituximab, a monoclonal antibody, targets the CD20 protein on the surface of B-cells, leading to their destruction through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct apoptosis. Fludarabine, a purine analog, inhibits DNA synthesis, while cyclophosphamide, an alkylating agent, causes DNA damage. In vitro studies have demonstrated that Rituximab increases the cytotoxicity of both Fludarabine and Cyclophosphamide in lymphoma cell lines[2]. The combination of these agents leads to enhanced apoptosis and more effective elimination of CLL cells.

FCR_Synergy cluster_cell CLL Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rituximab Rituximab CD20 CD20 Rituximab->CD20 Binds to Apoptosis_Signal Apoptotic Signaling Cascade CD20->Apoptosis_Signal Induces Fludarabine Fludarabine (this compound) DNA_Synth_Inhibition Inhibition of DNA Synthesis Fludarabine->DNA_Synth_Inhibition Causes Cyclophosphamide Cyclophosphamide DNA_Damage DNA Damage Cyclophosphamide->DNA_Damage Causes Apoptosis Apoptosis Apoptosis_Signal->Apoptosis Leads to DNA_Synth_Inhibition->Apoptosis_Signal Triggers DNA_Damage->Apoptosis_Signal Triggers

FCR Synergy Pathway.
Fludarabine and Cytarabine in Acute Myeloid Leukemia (AML)

The combination of Fludarabine and Cytarabine (Ara-C) is a widely used regimen for AML. The synergistic effect is primarily due to the ability of Fludarabine to enhance the intracellular activation of Cytarabine[5]. Fludarabine triphosphate (F-ara-ATP), the active metabolite of Fludarabine, increases the intracellular concentration of Cytarabine triphosphate (ara-CTP) by inhibiting ribonucleotide reductase, which leads to an increased pool of deoxycytidine triphosphate (dCTP) that competes with ara-CTP for incorporation into DNA. This enhanced incorporation of ara-CTP into DNA leads to more effective chain termination and induction of apoptosis.

Fludarabine_Cytarabine_Synergy cluster_cell AML Cell Fludarabine Fludarabine dCK Deoxycytidine Kinase Fludarabine->dCK Phosphorylated by F_ara_ATP F-ara-ATP (Active Metabolite) RNR Ribonucleotide Reductase F_ara_ATP->RNR Inhibits Cytarabine Cytarabine (Ara-C) Cytarabine->dCK Phosphorylated by ara_CTP ara-CTP (Active Metabolite) DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Incorporated by dCK->F_ara_ATP Forms dCK->ara_CTP Forms DNA_Synthesis DNA Synthesis RNR->DNA_Synthesis Required for DNA_Polymerase->DNA_Synthesis Mediates Apoptosis Apoptosis DNA_Polymerase->Apoptosis Induces chain termination

Fludarabine and Cytarabine Synergy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of synergistic effects.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of Fludarabine, the other chemotherapeutic agent, and their combination for 48-72 hours. Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are determined from the dose-response curves. The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the single agents and their combination for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the synergistic effects of this compound with other chemotherapeutics in vitro.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Hypothesis of Synergy cell_culture Cell Line Selection and Culture start->cell_culture drug_prep Drug Preparation and Concentration Determination cell_culture->drug_prep treatment Treatment of Cells with Single Agents and Combinations drug_prep->treatment mtt_assay Cell Viability Assay (e.g., MTT) treatment->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis: IC50, Combination Index (CI) mtt_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion on Synergistic Effects data_analysis->conclusion

In Vitro Synergy Assessment Workflow.

Fludarabine Combinations in Solid Tumors

While Fludarabine is most prominently used in hematological malignancies, its potential in solid tumors, particularly as a radiosensitizer, has been explored. Preclinical models have shown that Fludarabine can enhance the effectiveness of radiation[6]. A phase I clinical trial investigated the combination of Fludarabine and radiotherapy in patients with advanced non-small cell lung cancer (NSCLC)[6][7]. The rationale for this combination lies in Fludarabine's ability to inhibit DNA repair mechanisms, thereby making cancer cells more susceptible to radiation-induced DNA damage. Further research is needed to fully establish the synergistic potential and clinical utility of Fludarabine in combination therapies for solid tumors.

References

Navigating Resistance: A Comparative Guide to 2-Fluoroadenine and Other Purine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to purine analogs is critical for the advancement of cancer therapeutics. This guide provides a comparative analysis of cross-resistance studies involving 2-Fluoroadenine (Fludarabine) and other key purine analogs, supported by experimental data and detailed methodologies.

Purine analogs, such as Fludarabine, Cladribine, and Clofarabine, are a cornerstone in the treatment of various hematological malignancies.[1] Their efficacy, however, is often limited by the development of drug resistance. A key mechanism of action for these drugs is the intracellular phosphorylation by deoxycytidine kinase (dCK) to their active triphosphate forms, which can then be incorporated into DNA, leading to chain termination and apoptosis.[2][3] Consequently, alterations in this activation pathway are a common cause of resistance.

Cross-Resistance Profiles of Purine Analogs

The development of cell lines resistant to one purine analog often results in cross-resistance to others, primarily due to shared metabolic and cytotoxic pathways. The following tables summarize the quantitative data from several key studies on cell lines resistant to this compound (Fludarabine) and Cladribine.

Table 1: Cross-Resistance in Fludarabine-Resistant Cell Lines
Cell LineResistant ToCross-Resistant ToResistance Factor (Fold Increase in IC50)Key Resistance Mechanism(s)Reference
L1210/F Fludarabine (F-ara-A)2-chloro-2'-deoxyadenosine (Cladribine)16Reduced dCK activity (55% decrease), increased dATP pools (4.9-fold)[4][5]
1-β-D-arabinofuranosylcytosine (ara-C)8.4[5]
2',2'-difluorodeoxycytidine (Gemcitabine)3.3[5]
Mino/FR FludarabineCladribineHighMarked downregulation of dCK[6]
Cytarabine (ara-C)High[6]
GemcitabineHigh[6]
HL60/Fara-A Fludarabine (Fara-A)Several nucleoside analogues2-5dCK mRNA levels decreased, significantly higher intracellular dNTP pools[7][8]
Table 2: Cross-Resistance in Cladribine-Resistant Cell Lines
Cell LineResistant ToCross-Resistant ToResistance Factor (Fold Increase in IC50)Key Resistance Mechanism(s)Reference
HL60/CdA Cladribine (CdA)2-chloro-2'-arabino-fluoro-2'-deoxyadenosineNot specifiedNo detectable dCK protein, decreased dCK mRNA levels[7][8]
Fludarabine (Fara-A)Not specified[7][8]
arabinofuranosyl cytosine (ara-C)Not specified[7][8]
difluorodeoxyguanosineNot specified[7][8]
difluorodeoxycytidineNot specified[7][8]
W1L2 (Human B lymphoblastoid) Cladribine (CldAdo)1-β-D-arabinofuranosylcytosine (ara-C)HighSeverely impaired initial phosphorylation of CldAdo and deoxycytidine (dCK deficiency)[9]
2',2'-difluorodeoxycytidineHigh[9]
9-β-D-arabinofuranosyl-2-fluoroadenine (Fludarabine)High[9]
L1210 (Murine leukemia) Cladribine (CldAdo)1-β-D-arabinofuranosylcytosine (ara-C)HighSeverely impaired initial phosphorylation of CldAdo and deoxycytidine (dCK deficiency)[9]
2',2'-difluorodeoxycytidineHigh[9]
9-β-D-arabinofuranosyl-2-fluoroadenine (Fludarabine)High[9]

These data highlight that resistance to Fludarabine or Cladribine, often mediated by decreased dCK activity, confers broad cross-resistance to other nucleoside analogs that rely on dCK for their activation.[6][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the cited cross-resistance studies.

Development of Resistant Cell Lines
  • Objective: To generate cell lines with acquired resistance to a specific purine analog.

  • General Protocol:

    • Parental cell lines (e.g., HL60, L1210, Mino) are cultured in standard growth medium.

    • The cells are exposed to gradually increasing concentrations of the purine analog (e.g., Fludarabine or Cladribine) over a prolonged period (e.g., 8 months).[7][8]

    • The selection process involves a stepwise increase in the drug concentration as the cells develop resistance and are able to proliferate at higher concentrations.[5]

    • The resulting resistant cell population is then cloned to establish a stable resistant cell line.

Cytotoxicity Assays
  • Objective: To determine the concentration of a drug that inhibits cell growth by 50% (IC50) and to calculate the resistance factor.

  • Protocol (MTT Assay):

    • Cells are seeded in 96-well plates at a specific density.

    • Varying concentrations of the purine analogs are added to the wells.

    • After a defined incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • The IC50 values are calculated from the dose-response curves.

    • The resistance factor is determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Deoxycytidine Kinase (dCK) Activity Assay
  • Objective: To measure the enzymatic activity of dCK in cell extracts.

  • Protocol:

    • Cell extracts are prepared from both parental and resistant cell lines.

    • The protein concentration of the extracts is determined.

    • The cell extract is incubated with a reaction mixture containing a radiolabeled substrate (e.g., [³H]deoxycytidine) and ATP.

    • The reaction is allowed to proceed for a specific time and then stopped.

    • The phosphorylated product is separated from the unphosphorylated substrate using techniques like ion-exchange chromatography.

    • The radioactivity of the phosphorylated product is measured using a scintillation counter to determine the enzyme activity, which is typically expressed as pmol of product formed per minute per mg of protein.

Western Blot Analysis for dCK Protein
  • Objective: To detect and quantify the amount of dCK protein in cells.

  • Protocol:

    • Proteins are extracted from parental and resistant cells and their concentrations are measured.

    • Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for dCK.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the band corresponds to the amount of dCK protein.[7][8]

Visualizing Resistance Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for purine analog activation and a typical experimental workflow for studying cross-resistance.

PurineAnalogActivation cluster_extracellular Extracellular cluster_intracellular Intracellular PurineAnalog_ext Purine Analog (e.g., Fludarabine) PurineAnalog_int Purine Analog PurineAnalog_ext->PurineAnalog_int Transport Monophosphate Monophosphate PurineAnalog_int->Monophosphate Phosphorylation dCK Deoxycytidine Kinase (dCK) Triphosphate Active Triphosphate Monophosphate->Triphosphate Phosphorylation Kinases Other Kinases DNA_Incorporation DNA Incorporation Triphosphate->DNA_Incorporation DNA_Polymerase DNA Polymerase Apoptosis Apoptosis DNA_Incorporation->Apoptosis Resistance Resistance Mechanism: Reduced dCK activity/expression Resistance->dCK Inhibition/Downregulation

Caption: Mechanism of purine analog activation and a common route to resistance.

CrossResistanceWorkflow cluster_assays Comparative Analysis start Start with Parental Sensitive Cell Line develop_resistance Induce Resistance: Stepwise increase in Fludarabine concentration start->develop_resistance resistant_line Establish Stable Fludarabine-Resistant Cell Line develop_resistance->resistant_line cytotoxicity Cytotoxicity Assays (IC50) - Fludarabine - Other Purine Analogs resistant_line->cytotoxicity mechanism Mechanism Investigation: - dCK Activity Assay - Western Blot for dCK - dNTP Pool Analysis resistant_line->mechanism end Determine Cross-Resistance Profile and Mechanisms cytotoxicity->end mechanism->end

Caption: Experimental workflow for determining cross-resistance profiles.

References

Safety Operating Guide

Proper Disposal of 2-Fluoroadenine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY NOTICE: 2-Fluoroadenine is a hazardous chemical requiring strict adherence to safety protocols during handling and disposal. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Some sources also classify it as acutely toxic and potentially fatal if swallowed or in contact with skin. All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a lab coat, and a NIOSH/MSHA approved respirator when handling this compound.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, surplus materials, and contaminated waste in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard and Safety Information

Properly managing the disposal of this compound begins with a clear understanding of its hazards. The following table summarizes its classification according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]
Acute Toxicity (Oral)H300Fatal if swallowed.
Acute Toxicity (Dermal)H310Fatal in contact with skin.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and required steps for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal Protocol start Start: Identify this compound Waste (Pure compound, contaminated labware, solutions) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe Step 1 segregate Segregate Waste at Point of Generation - Solid Waste - Liquid Waste - Sharps ppe->segregate Step 2 solid_container Place Solid Waste in a Labeled, Sealable Hazardous Waste Container segregate->solid_container Solids liquid_container Place Liquid Waste in a Labeled, Sealable Hazardous Waste Container segregate->liquid_container Liquids storage Store in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage contact_ehs Contact Licensed Professional Waste Disposal Service / EHS storage->contact_ehs Step 3 incineration Recommended Disposal: Chemical Incineration contact_ehs->incineration Step 4 end_point Disposal Complete incineration->end_point

Caption: Workflow for the safe disposal of this compound waste.

Detailed Disposal Protocol

This protocol provides step-by-step instructions for the safe handling and disposal of this compound waste.

Objective: To safely collect, store, and dispose of this compound and associated contaminated materials in compliance with institutional and regulatory standards.

Materials:

  • Designated, sealable, and clearly labeled hazardous waste containers (for solid and liquid waste).

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, respirator.

  • Chemical spill kit.

  • Hazardous waste labels.

Procedure:

Step 1: Waste Segregation and Collection

  • Identify Waste Type: Determine if the waste is pure (surplus) this compound, a solution containing the compound, or contaminated labware (e.g., pipette tips, centrifuge tubes, gloves).

  • Do Not Mix Wastes: Keep this compound waste separate from other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste:

    • Carefully sweep or transfer surplus solid this compound into a designated hazardous waste container.[1][3]

    • Place all contaminated disposable items, such as gloves, weigh boats, and wipes, into the same container.

    • Avoid creating dust during transfer.[1][3]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous liquid waste container.

    • CRITICAL: Do not pour this compound solutions down the drain.[3] The compound should not be released into the environment.[1][3]

  • Contaminated Labware (Non-disposable):

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

    • Collect the rinsate as hazardous liquid waste.

    • After decontamination, wash glassware according to standard laboratory procedures.

Step 2: Container Management and Labeling

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[1] Ensure the container is in good condition and compatible with the waste.

Step 3: Storage and Disposal

  • Temporary Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Professional Disposal: Arrange for pickup and final disposal through your institution's EHS department or a licensed professional waste disposal service.[4]

  • Recommended Disposal Method: The preferred method of disposal is through a licensed contractor who will typically use high-temperature incineration in a facility equipped with an afterburner and scrubber to handle hazardous emissions.[4]

  • Contaminated Packaging: Dispose of the original product container as hazardous waste.[1][4]

Step 4: Accidental Spills

  • Evacuate: If a significant amount of dust is generated, evacuate the immediate area.

  • Control: Prevent the spill from spreading or entering drains.

  • Cleanup: While wearing full PPE, cover the spill with an absorbent material from a chemical spill kit. Carefully sweep the material into a designated hazardous waste container.[1]

  • Report: Report the spill to your laboratory supervisor and EHS department immediately.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。